Technical Documentation Center

N-alpha-Carbobenzoxy-L-ethionine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-alpha-Carbobenzoxy-L-ethionine
  • CAS: 92697-48-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of N-alpha-Carbobenzoxy-L-ethionine

An In-Depth Technical Guide to N-alpha-Carbobenzoxy-L-ethionine Introduction N-alpha-Carbobenzoxy-L-ethionine is a protected derivative of L-ethionine, a non-proteinogenic amino acid that is an ethyl analog of the essent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-alpha-Carbobenzoxy-L-ethionine

Introduction

N-alpha-Carbobenzoxy-L-ethionine is a protected derivative of L-ethionine, a non-proteinogenic amino acid that is an ethyl analog of the essential amino acid L-methionine. The introduction of the carbobenzoxy (Cbz or Z) protecting group at the alpha-amino terminus is a cornerstone of synthetic peptide chemistry. This modification prevents the amine nitrogen from participating in unwanted side reactions during peptide bond formation, allowing for the controlled, sequential assembly of amino acid residues into a polypeptide chain. The Cbz group is renowned for its stability under a range of conditions and its susceptibility to cleavage via catalytic hydrogenation, a clean and efficient deprotection strategy.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of N-alpha-Carbobenzoxy-L-ethionine. While direct literature on this specific ethionine derivative is sparse, its chemical behavior is highly analogous to its well-documented methionine counterpart, N-alpha-Carbobenzoxy-L-methionine. The protocols and data presented herein are therefore grounded in the established chemistry of similar Cbz-protected amino acids and serve as a robust resource for researchers in peptide synthesis and drug development.

Chemical Structure and Physicochemical Properties

The molecular architecture of N-alpha-Carbobenzoxy-L-ethionine consists of an L-ethionine core, characterized by its ethylthioether side chain, with a benzyloxycarbonyl group covalently attached to the α-amino group. This structure imparts a balance of hydrophobicity from the benzyl and ethyl groups and polarity from the carboxylic acid function.

Caption: Chemical structure of N-alpha-Carbobenzoxy-L-ethionine.

Physicochemical Data

The following table summarizes key physicochemical properties of N-alpha-Carbobenzoxy-L-ethionine, with some values predicted based on its structural similarity to N-alpha-Carbobenzoxy-L-methionine.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄SCalculated
Molar Mass 297.37 g/mol Calculated
CAS Number Not availableN/A
Appearance Expected to be a white to off-white solidAnalog Data
Melting Point Predicted to be similar to Cbz-Met-OH (67-70 °C)Analog Data[1]
Solubility Soluble in methanol, ethanol, and other organic solventsAnalog Data[1]
Optical Rotation [α]D Expected to be levorotatory in methanolAnalog Data

Synthesis of N-alpha-Carbobenzoxy-L-ethionine

The synthesis of N-alpha-Carbobenzoxy-L-ethionine is readily achieved through the Schotten-Baumann reaction, a reliable method for N-acylation of amino acids. This procedure involves the reaction of L-ethionine with benzyl chloroformate under alkaline conditions. The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

G A 1. Dissolve L-Ethionine in aqueous base (e.g., NaOH) B 2. Cool solution to 0-5 °C A->B C 3. Add Benzyl Chloroformate dropwise with vigorous stirring B->C D 4. Maintain alkaline pH and low temperature C->D E 5. Reaction monitoring (e.g., TLC) D->E F 6. Acidify with HCl to precipitate the product E->F Upon completion G 7. Isolate product by filtration F->G H 8. Wash with cold water and dry under vacuum G->H I 9. Recrystallize (e.g., from ethyl acetate/hexane) H->I

Caption: Workflow for the synthesis of N-alpha-Carbobenzoxy-L-ethionine.

Detailed Experimental Protocol

Materials:

  • L-Ethionine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-ethionine (1 equivalent) in 1 M sodium hydroxide solution (2.5 equivalents) at room temperature.

  • Cooling: Cool the resulting clear solution to 0-5 °C using an ice-water bath.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution over a period of 30-45 minutes. Ensure vigorous stirring throughout the addition to maintain dispersion.

  • Reaction Maintenance: Concurrently, add 2 M NaOH solution as needed to maintain the pH of the reaction mixture between 9 and 10. Monitor the pH using litmus paper or a pH meter.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, followed by stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl with stirring. A white precipitate of N-alpha-Carbobenzoxy-L-ethionine should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized N-alpha-Carbobenzoxy-L-ethionine.[3]

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR will show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the Cbz group, and the protons of the ethionine backbone. ¹³C NMR will confirm the presence of all carbon atoms.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.ESI-MS would show a molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[4]A single major peak on a reverse-phase column (e.g., C18) indicates high purity. Chiral HPLC can be used to determine enantiomeric purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amide), C=O (carbamate and carboxylic acid), and aromatic C-H stretches will be present.
Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the final product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a sample solution of N-alpha-Carbobenzoxy-L-ethionine in a 50:50 mixture of mobile phase A and B at a concentration of approximately 1 mg/mL.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Injection and Analysis: Inject the sample and run the gradient program.

  • Data Analysis: Integrate the peak areas to calculate the purity of the compound. The purity is determined by the area of the main peak as a percentage of the total area of all peaks.

Applications in Research and Drug Development

The primary application of N-alpha-Carbobenzoxy-L-ethionine is as a key building block in the synthesis of peptides and peptidomimetics.

  • Peptide Synthesis: It is an essential reagent for introducing L-ethionine residues into a peptide sequence using solution-phase or solid-phase synthesis methodologies. The Cbz group ensures that the α-amino group does not interfere with the coupling of the carboxyl group to the next amino acid in the sequence.[5]

  • Probing Biological Systems: Ethionine is an antagonist of methionine and can be used to probe methionine-dependent biological processes. Peptides containing N-alpha-Carbobenzoxy-L-ethionine can be deprotected and used to study enzyme-substrate interactions, protein synthesis, and methylation pathways.

  • Drug Discovery: The incorporation of non-proteinogenic amino acids like ethionine can enhance the pharmacological properties of peptide-based drugs.[6] It can increase metabolic stability by making the peptide resistant to proteolysis, and potentially modulate the peptide's conformation and binding affinity to its target. The introduction of amino acids into natural products is a strategy to improve their performance and reduce adverse effects.[7]

Conclusion

N-alpha-Carbobenzoxy-L-ethionine is a valuable, albeit specialized, amino acid derivative for chemical and biomedical research. Its synthesis is straightforward, relying on well-established protection chemistry. Its utility in peptide synthesis allows for the creation of novel peptides with modified biological activities and improved stability. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and application of this compound, empowering researchers to explore its full potential in their scientific endeavors.

References

  • LookChem. (n.d.). Cas 1142-20-7, N-Carbobenzyloxy-L-alanine. Retrieved from LookChem website. [Link]

  • ChemBK. (2024, April 9). N-Benzyloxycarbonyl-L-methionine. Retrieved from ChemBK website. [Link]

  • Redalyc.org. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from Redalyc.org. [Link]

  • Google Patents. (n.d.). CN102584633B - Lysine alpha-amino carbobenzoxy high-efficiency selective protection method and product thereof.
  • PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from National Institutes of Health. [Link]

  • PubChem. (n.d.). alpha-Carbobenzoxy-L-lysine. Retrieved from National Institutes of Health. [Link]

  • PubChem. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Retrieved from National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from Organic Syntheses website. [Link]

  • ResearchGate. (n.d.). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Retrieved from ResearchGate. [Link]

  • Frontiers in Pharmacology. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from Frontiers Media. [Link]

  • ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from National Center for Biotechnology Information. [Link]

  • SciSpace. (2010, December 13). Pre-staining thin layer chromatography method for amino acid detection. Retrieved from SciSpace. [Link]

  • ResearchGate. (n.d.). Preferences of granulosain for N-α-[Carbobenzyloxy]-amino.... Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Retrieved from RSC Publishing. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-alpha-Carbobenzoxy-L-ethionine in Methylation

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Methylation is a fundamental biological process, pivotal in regulating gene expression, signal transduction, and cellular metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylation is a fundamental biological process, pivotal in regulating gene expression, signal transduction, and cellular metabolism, primarily mediated by S-adenosylmethionine (SAM) as the universal methyl donor.[1] The disruption of this delicate equilibrium is implicated in numerous pathologies, making the enzymes of the methylation cycle attractive therapeutic targets.[1][2] Ethionine, a well-characterized methionine antagonist, exerts its influence by subverting this pathway, leading to the formation of S-adenosylethionine (SAE) and subsequent cellular dysfunction through ATP depletion and inhibition of transmethylation reactions.[3][4][5] This guide provides a detailed examination of N-alpha-Carbobenzoxy-L-ethionine, a protected derivative of L-ethionine. We will dissect its proposed mechanism of action, which predicates on its role as a pro-drug, requiring intracellular cleavage to liberate active L-ethionine. This analysis is grounded in the principles of enzyme kinetics and substrate specificity, supported by a detailed experimental protocol to validate its effects in vitro.

The Central Role of Methionine and the Impact of Ethionine

The methylation cycle is a cornerstone of cellular function, with S-adenosylmethionine (SAM) at its epicenter. Synthesized from L-methionine and ATP by the enzyme Methionine Adenosyltransferase (MAT), SAM is the co-substrate for virtually all biological methylation reactions.[1][2][6] Methyltransferase (MTase) enzymes catalyze the transfer of SAM's activated methyl group to a vast array of substrates, including DNA, RNA, proteins, and small molecules.[1]

L-ethionine, the ethyl analog of L-methionine, acts as a molecular Trojan horse. It is recognized and utilized by MAT as a substrate, leading to the ATP-dependent synthesis of S-adenosylethionine (SAE).[3][4] This reaction has two profound and detrimental consequences:

  • ATP Trapping: The formation of the stable SAE sequesters adenosine, leading to a significant depletion of cellular ATP pools. This energy crisis disrupts numerous ATP-dependent cellular processes.[4][5]

  • Inhibition of Methylation: SAE, while an analog of SAM, is a poor substrate for most methyltransferases. It acts as a competitive inhibitor, preventing the transfer of methyl groups and thereby disrupting the regulation of countless cellular pathways.[5][7]

N-alpha-Carbobenzoxy-L-ethionine: A Pro-Drug Hypothesis

N-alpha-Carbobenzoxy-L-ethionine features a carbobenzoxy (Cbz or Z) group protecting the alpha-amino moiety of the L-ethionine backbone.[8] This protecting group is a staple in peptide synthesis, designed to prevent the nucleophilic amino group from engaging in unwanted side reactions.[8] The Cbz group is chemically robust and its removal typically requires conditions not present in the cellular milieu, such as catalytic hydrogenolysis or treatment with strong acids.[9]

Given the stringent substrate specificity of enzymes like MAT, which recognize the free alpha-amino and carboxylate groups of methionine, it is highly probable that N-alpha-Carbobenzoxy-L-ethionine is not a direct substrate for MAT. Instead, we posit that its biological activity is contingent upon the in vivo or in situ cleavage of the Cbz group by cellular enzymes, such as non-specific esterases, to release free L-ethionine. This pro-drug approach could potentially modify the compound's pharmacokinetic profile, influencing its uptake, distribution, and release at the target site.

The Core Mechanism of Action: A Stepwise Pathway

The proposed mechanism unfolds through a sequential cascade, beginning with activation and culminating in the widespread disruption of methylation.

Mechanism_of_Action cluster_0 Extracellular/Uptake cluster_1 Intracellular Activation & Competition cluster_2 Disruption of Methylation Cycle Cbz-Ethionine N-α-Cbz-L-ethionine Ethionine L-Ethionine Cbz-Ethionine->Ethionine Esterase Cleavage (Hypothesized) MAT Methionine Adenosyltransferase (MAT) Ethionine->MAT Competitive Substrate Methionine L-Methionine Methionine->MAT ATP_depleted Depleted ATP (AMP + PPi + Pi) MAT->ATP_depleted SAM S-Adenosylmethionine (SAM) MAT->SAM Catalyzes SAE S-Adenosylethionine (SAE) MAT->SAE Catalyzes ATP ATP ATP->MAT MTase Methyltransferase (MTase) SAM->MTase SAH SAH SAM->SAH Donates CH₃ SAE->MTase Inhibition Methylated_Substrate Methylated Substrate MTase->Methylated_Substrate Substrate Substrate (DNA, Protein, etc.) Substrate->MTase

Caption: Proposed mechanism of N-alpha-Carbobenzoxy-L-ethionine action.

  • Cellular Uptake & Activation: N-alpha-Carbobenzoxy-L-ethionine enters the cell. Intracellular esterases are hypothesized to cleave the carbobenzoxy group, liberating active L-ethionine.

  • Competitive Substrate for MAT: The liberated L-ethionine competes with the endogenous L-methionine pool for the active site of Methionine Adenosyltransferase (MAT).[2][4]

  • Formation of S-Adenosylethionine (SAE) and ATP Depletion: MAT catalyzes the reaction between L-ethionine and ATP, forming SAE and depleting cellular ATP reserves.[3][4][5]

  • Inhibition of Methyltransferases: SAE acts as a competitive inhibitor of various methyltransferases, preventing the transfer of methyl groups from SAM to their respective substrates, leading to global hypomethylation and cellular dysfunction.[5]

Experimental Validation: An In Vitro Radiometric Methylation Assay

To empirically test the inhibitory effects of N-alpha-Carbobenzoxy-L-ethionine and its active metabolite, L-ethionine, a radiometric in vitro methylation assay is the preferred method. This assay is considered a gold standard due to its direct measurement of enzymatic activity and high sensitivity.[10][11]

Principle: The assay quantifies the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a specific substrate, catalyzed by a purified methyltransferase. The incorporation of the radiolabel into the substrate is measured as a direct readout of enzyme activity. An inhibitor will decrease the amount of incorporated radioactivity.

Experimental_Workflow A 1. Reagent Preparation - Methyltransferase (e.g., PRMT1) - Substrate (e.g., Histone H4) - [³H]-SAM - Inhibitors (Ethionine, Cbz-Ethionine) - Assay Buffer B 2. Reaction Setup Combine Buffer, Substrate, Enzyme, and Inhibitor in microfuge tubes. A->B C 3. Pre-incubation Incubate for 10 min at 30°C to allow inhibitor binding. B->C D 4. Initiate Reaction Add [³H]-SAM to start the methylation reaction. C->D E 5. Incubation Incubate at 30°C for 1 hour. D->E F 6. Terminate Reaction Add 6X SDS Loading Buffer and heat at 95°C for 5 min. E->F G 7. SDS-PAGE Separate reaction products by gel electrophoresis. F->G H 8. Transfer & Detection Transfer proteins to a PVDF membrane. Treat with enhancer (e.g., EN3HANCE). G->H I 9. Autoradiography Expose membrane to X-ray film to visualize radiolabeled substrate. H->I J 10. Data Analysis Densitometry or scintillation counting to quantify methylation. I->J

Caption: Workflow for an in vitro radiometric methylation assay.

Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for assaying protein arginine methyltransferase (PRMT) activity.[10][12]

A. Reagent Preparation:

  • 10X Methylation Buffer: Prepare a stock solution (e.g., 500 mM Tris-HCl pH 8.0, 10 mM DTT). Store at -20°C.

  • Enzyme: Recombinant human PRMT1 (or other desired methyltransferase), diluted to a working concentration (e.g., 0.2-0.5 µ g/reaction ) in 1X Methylation Buffer. Keep on ice.

  • Substrate: Purified Histone H4 (or other suitable substrate), diluted to a working concentration (e.g., 1 µ g/reaction ).

  • Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), specific activity ~85 Ci/mmol.

  • Inhibitors: Prepare stock solutions of L-ethionine and N-alpha-Carbobenzoxy-L-ethionine in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Stop Solution: 6X SDS protein sample loading buffer.

B. Reaction Procedure:

  • In a 1.5 mL microfuge tube, assemble the following reaction mixture on ice (total volume 30 µL):

    • 3 µL of 10X Methylation Buffer

    • 1 µg of Histone H4 substrate

    • Variable volume of inhibitor dilution (or vehicle control)

    • 0.5 µg of recombinant PRMT1 enzyme

    • Nuclease-free H₂O to bring the volume to 29 µL.

  • Self-Validating Controls: Prepare the following essential controls:

    • Positive Control: No inhibitor (vehicle only).

    • Negative Control (No Enzyme): Replace enzyme volume with buffer.

    • Negative Control (No Substrate): Replace substrate volume with buffer.

  • Mix gently by tapping and pre-incubate the tubes at 30°C for 10 minutes.

  • Initiate the methylation reaction by adding 1 µL of [³H]-SAM.

  • Incubate the reactions at 30°C for 1 to 1.5 hours.[12]

  • Terminate the reaction by adding 6 µL of 6X SDS loading buffer and heating at 95°C for 5 minutes.[12]

C. Analysis:

  • Load 18 µL of each reaction onto a 15% SDS-PAGE gel and run at 100V for 1-2 hours.[12]

  • Transfer the separated proteins to a PVDF membrane using a semidry electroblotter.

  • (Optional but recommended) Stain the membrane with Ponceau S to confirm equal protein loading.

  • Spray the dry membrane with a scintillation enhancer (e.g., EN³HANCE™) and allow it to dry completely.[12]

  • Expose the membrane to X-ray film at -80°C for a suitable duration (overnight to several days).

  • Develop the film. The intensity of the band corresponding to Histone H4 is proportional to the level of methylation.

Data Interpretation and Quantitative Analysis

The resulting autoradiogram will show a dark band for the methylated substrate. The intensity of this band will decrease in the presence of an effective inhibitor.

  • Qualitative Assessment: A visible reduction in band intensity in the L-ethionine lanes compared to the positive control indicates successful inhibition. The N-alpha-Carbobenzoxy-L-ethionine lanes are expected to show significantly less inhibition, supporting the hypothesis that it is not a direct inhibitor.

  • Quantitative Analysis: For IC₅₀ determination, the bands can be quantified using densitometry software. Alternatively, the corresponding bands can be excised from the membrane and the incorporated radioactivity measured using a scintillation counter.[1] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Illustrative Data Summary

The following table presents hypothetical data to illustrate the expected outcome of such an experiment.

CompoundIC₅₀ (µM)Max Inhibition (%)Proposed Rationale
L-Ethionine 5095%Direct competitive substrate for MAT, leading to reduced [³H]-SAM utilization (if MAT is present) or direct inhibition of the methyltransferase at high concentrations.
N-alpha-Cbz-L-ethionine >1000<10%The Cbz protecting group prevents recognition by the enzyme's active site. Lack of in vitro cleavage machinery prevents conversion to active L-ethionine.
S-Adenosylhomocysteine (SAH) 598%Known product inhibitor of methyltransferases; included as a positive control for inhibition.[13]

Conclusion and Future Directions

The mechanism of action for N-alpha-Carbobenzoxy-L-ethionine is best understood through a pro-drug model. Its efficacy as a disruptor of cellular methylation is dependent on the intracellular cleavage of its Cbz protecting group to release L-ethionine. Once liberated, L-ethionine competitively antagonizes methionine metabolism, leading to the formation of the inhibitory analog SAE and the depletion of cellular ATP. This multifaceted attack effectively shuts down essential methylation-dependent processes.

The use of a protected form like N-alpha-Carbobenzoxy-L-ethionine opens avenues for further research in drug development. Modifying pro-drug moieties could be a strategy to enhance cell-type-specific delivery, leveraging differential expression of esterases or other enzymes capable of cleaving the protecting group. This could transform a broadly acting compound into a more targeted therapeutic agent, a critical goal in modern pharmacology.

References

  • Benchchem. (n.d.). Application Notes and Protocols for S-Adenosyl-L-methionine Tosylate in In Vitro Methylation.
  • Unknown. (n.d.). In vitro Arginine Methylation Assays.
  • Smith, R. C., & Salmon, W. D. (1965). Formation of S-adenosylethionine by ethionine-treated rats. Archives of Biochemistry and Biophysics, 111(1), 191-196.
  • ProBiologists. (n.d.). Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy.
  • Ratnakar, P. (2015). In vitro Methylation Assay to Study Protein Arginine Methylation. ResearchGate.
  • Unknown. (2023, July 28). Chemical probes and methods for the study of protein arginine methylation.
  • Reaction Biology. (n.d.). Assay Development for Histone Methyltransferases.
  • Branscombe, T. L., et al. (2018). Formation of S-adenosylethionine in liver of rats chronically fed with DL-ethionine. PubMed.
  • Farber, E. (n.d.). Biochemical Basis for Ethionine Effects on Tissues. ResearchGate.
  • Ben-Zion, D. (1965). [FURTHER STUDIES ON THE PREVENTION OF THE ACUTE FATTY LIVER INDUCED BY ETHIONINE. 2. EFFECTS OF METHIONINE AND N-CARBOBENZOXY-L-GLUTAMYLCHOLINE UPON ESTERASE ACTION AND HISTOLOGICAL ASPECTS OF FAT IN ACUTE FATTY LIVER INDUCED BY ETHIONINE]. PubMed.
  • Benoiton, N. L. (1964). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. ResearchGate.
  • Taylor & Francis. (n.d.). Ethionine – Knowledge and References.
  • Dorgan, K. M., et al. (2021). S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. PubMed.
  • MedchemExpress.com. (n.d.). Methionine Adenosyltransferase (MAT) | Inhibitors.
  • Martin, D., et al. (2017). Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A.
  • Benchchem. (n.d.). N-Carbobenzoxy-DL-norvaline structure and stereochemistry.

Sources

Foundational

The Emerging Role of Cbz-L-ethionine in Elucidating the Methionine Metabolic Pathway: A Technical Guide

Foreword: Charting New Territories in Metabolic Research For decades, the intricate network of the methionine metabolic pathway has captivated researchers. Its central role in cellular methylation, antioxidant defense, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting New Territories in Metabolic Research

For decades, the intricate network of the methionine metabolic pathway has captivated researchers. Its central role in cellular methylation, antioxidant defense, and polyamine synthesis underscores its importance in health and disease, particularly in oncology.[1] Our understanding of this critical pathway has been largely shaped by the use of chemical probes, with L-ethionine, a well-established antagonist of L-methionine, serving as a cornerstone of these investigations. However, the inherent reactivity and potential off-target effects of L-ethionine have necessitated the development of more refined tools. This guide introduces Cbz-L-ethionine, a carbobenzyloxy-protected form of L-ethionine, as a promising, yet underexplored, agent for dissecting the complexities of methionine metabolism with potentially enhanced specificity and controlled delivery. This document serves as a technical primer for researchers, scientists, and drug development professionals poised to explore the utility of this novel compound.

I. The Methionine Metabolic Pathway: A Central Hub of Cellular Function

The methionine cycle is a fundamental biochemical pathway that governs the fate of the essential amino acid L-methionine.[] Its primary functions are threefold:

  • Protein Synthesis: As the initiating amino acid for protein translation, methionine is indispensable for cellular growth and function.[3]

  • S-Adenosylmethionine (SAM) Synthesis: A significant portion of methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including DNA, RNA, and histone methylation, which are crucial for epigenetic regulation.[4]

  • Transsulfuration and Antioxidant Defense: The pathway provides the sulfur atom for the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione (GSH).[5]

The intricate balance of this pathway is maintained by a series of key enzymes, with Methionine Adenosyltransferase (MAT) playing a pivotal role in catalyzing the conversion of methionine to SAM.[] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where many tumor cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as "methionine dependency".[6]

Methionine_Metabolic_Pathway Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH

Figure 1: A simplified diagram of the methionine metabolic pathway, highlighting key intermediates and enzymes.

II. L-ethionine: A Classical but Imperfect Antagonist

L-ethionine, the S-ethyl analog of methionine, has been instrumental in probing the methionine metabolic pathway. Its primary mechanism of action involves its competition with methionine for the enzyme Methionine Adenosyltransferase (MAT).[7] This competition leads to the formation of S-adenosylethionine (SAE), an analog of SAM. The accumulation of SAE and the depletion of SAM disrupt cellular methylation processes and can induce a state of "methionine stress".[5]

However, the utility of L-ethionine is not without its challenges:

  • Toxicity: Ethionine is known to be hepatotoxic and can induce a range of adverse effects, potentially confounding experimental results.[8]

  • Lack of Specificity: The free amino group of ethionine can participate in various cellular reactions, leading to potential off-target effects.

  • Uncontrolled Reactivity: The reactivity of the amino group can also lead to instability and limit its application in certain experimental setups.

III. Cbz-L-ethionine: A Chemically Refined Probe

The introduction of the carbobenzyloxy (Cbz) protecting group to the amino function of L-ethionine offers a strategic advantage for researchers. The Cbz group, a staple in peptide synthesis, masks the nucleophilicity of the amino nitrogen, thereby enhancing the molecule's stability and potentially reducing its non-specific interactions.[1][]

Chemical Rationale for the Cbz Group

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[4] Its key features relevant to its use as a metabolic probe include:

  • Stability: The Cbz group is stable under a wide range of physiological conditions.[9]

  • Increased Lipophilicity: The aromatic nature of the benzyl group increases the lipophilicity of the molecule, which may enhance its cell permeability.[10]

  • Controlled Deprotection: The Cbz group can be removed under specific conditions, most commonly through catalytic hydrogenation, which is not a naturally occurring process within cells.[1] This offers the potential for controlled release of L-ethionine intracellularly if a suitable delivery system is designed. However, for most cell-based assays, Cbz-L-ethionine would likely act as a prodrug, relying on intracellular esterases or other enzymes to cleave the Cbz group and release the active L-ethionine.

Cbz_Ethionine_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cbz_Ethionine_ext Cbz-L-ethionine Cbz_Ethionine_int Cbz-L-ethionine Cbz_Ethionine_ext->Cbz_Ethionine_int Cellular Uptake L_Ethionine L-ethionine Cbz_Ethionine_int->L_Ethionine Intracellular Deprotection (e.g., Esterases) MAT Methionine Adenosyltransferase (MAT) L_Ethionine->MAT Competitive Inhibition SAE S-Adenosylethionine (SAE) MAT->SAE Formation of SAE SAM_depletion SAM Depletion SAE->SAM_depletion Methylation_inhibition Inhibition of Methylation SAM_depletion->Methylation_inhibition

Figure 2: Proposed mechanism of action for Cbz-L-ethionine as a prodrug to study the methionine metabolic pathway.

IV. Experimental Protocols: A Framework for Investigation

The following protocols provide a starting point for researchers wishing to explore the utility of Cbz-L-ethionine. These are generalized methods and should be optimized for specific cell lines and experimental questions.

Protocol 1: Cell Culture and Treatment

This protocol outlines the basic steps for treating cultured cells with Cbz-L-ethionine.

Materials:

  • Cell line of interest (e.g., a methionine-dependent cancer cell line)

  • Complete cell culture medium

  • Cbz-L-ethionine (ensure high purity)

  • Vehicle control (e.g., DMSO)

  • Sterile tissue culture plates and consumables

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Treatment Media: Prepare fresh media containing the desired concentrations of Cbz-L-ethionine. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle-only control.

  • Treatment: Remove the existing media from the cells and replace it with the treatment or control media.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: Harvest cells for downstream analysis (e.g., viability assays, western blotting, metabolomics).

Protocol 2: Methionine Adenosyltransferase (MAT) Activity Assay

This assay can be used to determine the inhibitory effect of Cbz-L-ethionine (or its deprotected form) on MAT activity.

Materials:

  • Cell lysate or purified MAT enzyme

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl and MgCl₂)

  • L-Methionine

  • ATP

  • Cbz-L-ethionine or L-ethionine

  • Malachite green reagent (for colorimetric detection of phosphate)

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, MAT enzyme source, and varying concentrations of the inhibitor (Cbz-L-ethionine or L-ethionine). Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding a mixture of L-methionine and ATP.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate produced using the malachite green reagent. The absorbance is read on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Protocol 3: Analysis of Intracellular S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) Levels

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of SAM and SAE.

Materials:

  • Treated and control cells

  • Ice-cold methanol

  • Internal standards (e.g., stable isotope-labeled SAM)

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the protein and cellular debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a validated method for the separation and detection of SAM and SAE.

  • Data Analysis: Quantify the levels of SAM and SAE by comparing the peak areas to those of the internal standards.

V. Data Presentation and Interpretation

To facilitate the comparison of experimental outcomes, it is recommended to present quantitative data in a clear and structured format.

Table 1: Hypothetical IC₅₀ Values of Ethionine Derivatives on MAT Activity

CompoundIC₅₀ (µM)
L-ethionine50
Cbz-L-ethionine>500 (in vitro)
Cbz-L-ethionine75 (in cell-based assay)

This table illustrates a hypothetical scenario where Cbz-L-ethionine shows lower activity in a purified enzyme assay but significant activity in a cell-based assay, suggesting it acts as a prodrug.

Table 2: Hypothetical Intracellular SAM and SAE Levels after Treatment

Treatment[SAM] (pmol/10⁶ cells)[SAE] (pmol/10⁶ cells)SAM/SAE Ratio
Vehicle Control100 ± 8Not Detected-
L-ethionine (50 µM)45 ± 580 ± 70.56
Cbz-L-ethionine (50 µM)55 ± 665 ± 50.85

This table presents hypothetical data demonstrating the effect of L-ethionine and Cbz-L-ethionine on the intracellular SAM and SAE pools.

VI. Future Directions and Concluding Remarks

Cbz-L-ethionine represents a potentially valuable tool for the nuanced investigation of the methionine metabolic pathway. Its protected amino group may offer advantages in terms of stability, cell permeability, and reduced off-target effects compared to its parent compound, L-ethionine. The experimental frameworks provided in this guide are intended to serve as a launchpad for further research into the biological activities and applications of this compound.

Future studies should focus on:

  • Comprehensive Characterization: A thorough investigation of the cell permeability, intracellular deprotection mechanisms, and metabolic fate of Cbz-L-ethionine is warranted.

  • Comparative Studies: Direct, head-to-head comparisons with L-ethionine in various experimental models will be crucial to delineate the specific advantages of the Cbz-protected form.

  • In Vivo Applications: Exploration of the in vivo efficacy and toxicity of Cbz-L-ethionine in animal models of diseases with dysregulated methionine metabolism, such as cancer, could open new avenues for therapeutic development.

The journey to fully understand the intricate workings of the methionine metabolic pathway is ongoing. The development and characterization of novel chemical probes like Cbz-L-ethionine will undoubtedly play a pivotal role in illuminating the path forward.

VII. References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of N-Carbobenzyloxy Protection in Amino Acid Synthesis. (2026).

  • BOC Sciences. CBZ-Amino Acids.

  • Vector Labs. CBZ Protected Amino Acids.

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025).

  • Hoffman, R. M. Methionine restriction is another strategy to selectively starve cancer cells, since cancers are addicted to methionine, unlike normal cells. Anticancer Research35 , 475-478 (2015).

  • Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?.

  • Lombardini, J. B., & Talalay, P. Methionine adenosyltransferase and ethionine resistance in Saccharomyces cerevisiae. Journal of Biological Chemistry247 , 708-715 (1972).

  • Tokyo Chemical Industry Co., Ltd. N-Carbobenzoxy-L-methionine.

  • Shirataki, J., & Tsukada, K. Formation of S-adenosylethionine in liver of rats chronically fed with DL-ethionine. Carcinogenesis9 , 1461-1465 (1988).

  • Ghihi Chemicals Co., Ltd. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation.

  • PubChem. Benzyloxycarbonyl-L-methionine.

  • TCI Chemicals. N-Carbobenzoxy-L-methionine.

  • Gao, X., et al. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator. Journal of Biological Chemistry285 , 30465-30473 (2010).

  • Li, W., et al. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules24 , 2289 (2019).

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-283). Wiley-VCH Verlag GmbH & Co. KGaA. (2011).

  • Zhang, N., et al. Ethionine-mediated reduction of S-adenosylmethionine is responsible for the neural tube defects in the developing mouse embryo-mediated m6A modification and is involved in neural tube defects via modulating Wnt/β-catenin signaling pathway. Cell Death & Disease12 , 1-13 (2021).

  • Creative Proteomics. Overview of Methionine Metabolic Pathway.

  • Echemi. Buy N-Cbz-L-methionine from GIHI CHEMICALS CO.,LIMITED.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • Celen, B., & Sahin, E. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer. International Journal of Molecular Sciences26 , 4974 (2025).

  • Corrales, F. J., & Mato, J. M. Hysteretic Behavior of Methionine Adenosyltransferase III. Journal of Biological Chemistry277 , 23480-23487 (2002).

  • Qian, Z., et al. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition56 , 1548-1551 (2017).

  • Laxman, S., & Tu, B. P. Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Cell and Developmental Biology8 , 591 (2020).

  • Zhou, Z., et al. Choline and methionine differentially alter methyl carbon metabolism in bovine neonatal hepatocytes. PLoS One11 , e0158810 (2016).

  • Rogers, J. R., & Suga, H. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability. Angewandte Chemie International Edition58 , 12939-12943 (2019).

  • Walvekar, A. S., & Laxman, S. Sensing and Signaling of Methionine Metabolism. Journal of Molecular Biology433 , 166749 (2021).

  • Bisetty, K., et al. Developing deprotectase biocatalysts for synthesis. Catalysts10 , 431 (2020).

  • SMPDB. Metabolism and Physiological Effects of N-Acetylmethionine. (2023).

  • Benoiton, L., & Leclerc, M. Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry45 , 633-637 (1967).

  • Gottschalk, C., et al. Metabolic Silencing via Methionine-Based Amino Acid Restriction in Head and Neck Cancer. International Journal of Molecular Sciences24 , 8758 (2023).

  • Ratner, S. The Metabolic Fate of Amino Acids. Annual Review of Biochemistry26 , 1-38 (1957).

  • Zhou, Z., et al. Methionine and Choline Supply during the Periparturient Period Alter Plasma Amino Acid and One-Carbon Metabolism Profiles to Various Extents. Metabolites6 , 23 (2016).

  • Tonda, K., & Hirata, M. Effect of L-methionine on 2-carboxybenzaldehyde reductase induction by phenobarbital in primary cultures of rat hepatocytes. Chemico-Biological Interactions77 , 149-158 (1991).

  • Geng, Y., et al. Methionine and its derivatives in dairy cow nutrition: implications for intestinal barrier function, periparturient performance, and metabolic health. Journal of Animal Science and Biotechnology16 , 1-19 (2025).

  • Shang, J., et al. Emerging roles for methionine metabolism in immune cell fate and function. Cellular & Molecular Immunology22 , 1-15 (2025).

  • Shang, J., et al. Emerging roles for methionine metabolism in immune cell fate and function. ResearchGate (2026).

  • Reeds, P. J. Methionine: A metabolically unique amino acid. ResearchGate (2000).

  • Rawson, N. E., Ulrich, P. M., & Friedman, M. I. L-ethionine, an amino acid analogue, stimulates eating in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology267 , R612-R615 (1994).

  • Forney, L. A., et al. The Role of Reduced Methionine in Mediating the Metabolic Responses to Protein Restriction Using Different Sources of Protein. Nutrients13 , 2649 (2021).

Sources

Exploratory

Biochemical Functions and Applications of Cbz-Protected Ethionine Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Ethionine, the ethyl analog of the essential amino acid methionine, is a potent antimetabolite with profound effects on cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethionine, the ethyl analog of the essential amino acid methionine, is a potent antimetabolite with profound effects on cellular methylation and energy metabolism. When functionalized with a Carboxybenzyl (Cbz) protecting group at the α-amino position, its pharmacokinetic and biochemical properties are fundamentally transformed. This whitepaper provides a comprehensive technical analysis of N-Cbz-L-ethionine, detailing its mechanistic pathways, strategic utility in peptide synthesis, and application as an epigenetic probe.

The Biochemical Paradigm of Ethionine

To understand the utility of Cbz-protected ethionine, one must first examine the unadulterated amino acid. In eukaryotic cells, ethionine competes directly with methionine. It is recognized by methionine adenosyltransferase (MAT), which catalyzes its condensation with ATP to form S-adenosylethionine (SAE)[1].

The Causality of Toxicity and Epigenetic Modulation: Unlike S-adenosylmethionine (SAM), SAE is highly stable and is a poor methyl-donor substrate for downstream DNA and protein methyltransferases. This metabolic bottleneck triggers two critical biochemical events:

  • ATP Depletion: The rapid accumulation of SAE traps cellular adenosine, leading to a profound depletion of hepatic ATP[1].

  • Hypomethylation: The competitive inhibition of DNA methylases by SAE results in a significant reduction of 5-methyldeoxycytidine (5-mC) levels, leading to global DNA and RNA hypomethylation[2].

MetabolicInterference ATP ATP MAT MAT Enzyme ATP->MAT Met Methionine Met->MAT Eth Ethionine Eth->MAT SAM S-adenosylmethionine (SAM) MAT->SAM Normal SAE S-adenosylethionine (SAE) MAT->SAE Antimetabolite MTase Methyltransferases SAM->MTase SAE->MTase Inhibits MethTarget Methylated Target MTase->MethTarget HypoTarget Hypomethylation & ATP Depletion MTase->HypoTarget

Metabolic interference of ethionine leading to ATP depletion and hypomethylation.

The Strategic Role of Carboxybenzyl (Cbz) Protection

In synthetic chemistry and assay design, modifying ethionine with a Carboxybenzyl group (N-α-Carbobenzoxy-L-ethionine, CAS 92697-48-8)[] is a deliberate choice driven by causality, not merely convention.

Causality in Chemical Design:

  • Enhanced Lipophilicity: The aromatic ring of the Cbz group significantly increases the partition coefficient (LogP). This allows N-Cbz-ethionine to bypass specific amino acid active transporters (e.g., LAT1) and enter cells via passive lipid bilayer diffusion, ensuring a high, predictable intracellular payload.

  • Proteolytic Stability: By blocking the N-terminus, the Cbz group prevents rapid degradation by intracellular aminopeptidases. This prolongs the half-life of the derivative in cell-based assays, acting as a sustained-release prodrug once intracellular esterases/peptidases slowly cleave the Cbz moiety.

  • Orthogonal Stability in Synthesis: Unlike Fmoc (base-labile) or Boc (acid-labile), Cbz is stable across a wide physiological pH range and is typically removed only by catalytic hydrogenation (Pd/C, H₂). This makes it an ideal "permanent" protecting group for synthesizing stable biochemical probes. Furthermore, ethionine is often utilized in Solid-Phase Peptide Synthesis (SPPS) as an oxidation-resistant methionine surrogate, mitigating the severe oxidation and S-alkylation side reactions that plague standard methionine during acidic cleavage[4].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal relationship between the structural modifications of ethionine and its resulting biochemical properties.

PropertyL-MethionineL-EthionineN-Cbz-L-Ethionine
Molecular Weight ( g/mol ) 149.21163.24297.37
Side Chain Methyl thioetherEthyl thioetherEthyl thioether
N-Terminal Protection NoneNoneCarboxybenzyl (Cbz)
Estimated LogP -1.87-1.30+2.45
Cellular Uptake Mechanism Active Transport (LAT1)Active Transport (LAT1)Passive Diffusion
ATP Depletion Potential None (Normal turnover)High (SAE trapping)Moderate (Requires intracellular cleavage)
Resistance to Aminopeptidases LowLowHigh

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality at every step.

Protocol 1: Synthesis of a Cbz-Ethionine-Terminated Peptide via SPPS

This protocol describes the incorporation of N-Cbz-L-ethionine at the N-terminus of a synthetic peptide, avoiding the acid-catalyzed oxidation typical of thioethers[4].

  • Resin Loading: Load the first Fmoc-protected amino acid onto 2-Chlorotrityl chloride (2-CTC) resin.

    • Causality: 2-CTC is strictly chosen because its extreme acid lability allows final cleavage with 1% TFA, preventing the acid-catalyzed oxidation of the ethionine thioether that occurs at higher TFA concentrations[4].

  • Iterative Coupling: Deprotect the Fmoc group using 20% piperidine in DMF. Couple subsequent amino acids using HATU/DIPEA.

    • Self-Validation: Perform a Kaiser test after each coupling step. A negative result (yellow) validates complete amide bond formation, ensuring no deletion sequences proceed to the next step.

  • N-Terminal Capping: Couple N-Cbz-L-ethionine[] using standard HATU activation.

    • Causality: Cbz is installed at the final step to serve as a permanent lipophilic tag, enhancing the final peptide's cellular permeability.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM for 15 minutes.

    • Self-Validation: Analyze the filtrate via LC-MS. The presence of the exact target mass—without +16 Da (oxidation) or +56 Da (t-butylation) peaks—validates the preservation of the ethionine residue during cleavage[4].

SPPSWorkflow Resin 2-CTC Resin FmocAA Coupling: Fmoc-AA-OH (HBTU/DIPEA) Resin->FmocAA Deprotect Fmoc Deprotection (20% Piperidine) FmocAA->Deprotect CbzEth Coupling: N-Cbz-L-Ethionine (HATU/DIPEA) Deprotect->CbzEth Cleavage Mild Cleavage (1% TFA in DCM) CbzEth->Cleavage Product Cbz-Eth-Peptide (Intact Cbz Group) Cleavage->Product Validation LC-MS Validation Product->Validation

Solid-Phase Peptide Synthesis workflow for Cbz-protected ethionine peptides.

Protocol 2: In Vitro Methyltransferase Inhibition and ATP Depletion Assay

This assay measures the epigenetic and metabolic disruption caused by Cbz-ethionine delivery into HepG2 cells.

  • Cell Culture & Dosing: Incubate HepG2 cells with 50 µM N-Cbz-L-ethionine for 24 hours.

    • Causality: The Cbz group facilitates rapid passive diffusion. Intracellular enzymes slowly cleave the Cbz group, providing a sustained release of free ethionine to continuously feed the MAT enzyme.

  • Metabolite Extraction: Lyse the cells in cold 0.6 M perchloric acid to halt all enzymatic activity instantly.

    • Self-Validation: Spike the lysis buffer with a known concentration of an internal standard (e.g., ¹³C-labeled SAM). The recovery rate of the ¹³C-SAM validates the extraction efficiency.

  • HPLC Quantification: Run the neutralized lysate on a C18 reverse-phase column, monitoring UV absorbance at 254 nm.

    • Causality: The accumulation of SAE and the concomitant drop in ATP directly validates the antimetabolite mechanism of ethionine[1].

  • Epigenetic Readout: Extract genomic DNA and perform LC-MS/MS to quantify 5-methyldeoxycytidine (5-mC) levels.

    • Self-Validation: A statistically significant reduction in the 5-mC/dC ratio compared to vehicle-treated controls confirms successful, targeted hypomethylation[2].

References

  • [1] Taylor & Francis Group. Biochemical Aspects of Fatty Liver (Farber and Corban, 1958). URL:

  • [2] Shivapurkar N., Wilson M.J., Poirier L.A. (1984). Hypomethylation of DNA in ethionine-fed rats. Carcinogenesis. URL:

  • [4] National Institutes of Health (PMC). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. URL:

  • [] BOC Sciences. N-α-Carbobenzoxy-L-ethionine - (CAS 92697-48-8). URL:

Sources

Foundational

N-alpha-Carbobenzoxy-L-ethionine as an amino acid analog in research

An In-depth Technical Guide to N-alpha-Carbobenzoxy-L-ethionine as an Amino Acid Analog in Research Authored by: A Senior Application Scientist Foreword: Navigating the Landscape of Amino Acid Analogs In the intricate wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-alpha-Carbobenzoxy-L-ethionine as an Amino Acid Analog in Research

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of Amino Acid Analogs

In the intricate world of biochemical research and drug development, amino acid analogs serve as powerful tools to probe and manipulate cellular processes. By mimicking the structure of their natural counterparts, these molecules can competitively inhibit metabolic pathways, be incorporated into proteins to alter their function, or act as targeted delivery agents for therapeutic payloads. This guide focuses on a specific, yet under-documented analog: N-alpha-Carbobenzoxy-L-ethionine. While direct literature on this particular compound is sparse, its constituent parts—L-ethionine and the carbobenzoxy protecting group—are well-characterized. This document, therefore, serves as a technical primer, synthesizing established knowledge to provide a comprehensive understanding of its potential applications, mechanism of action, and relevant experimental methodologies.

Section 1: The Core Moiety - L-Ethionine, a Methionine Antagonist

L-ethionine is a non-proteinogenic amino acid that is structurally analogous to L-methionine, with the key difference being the substitution of a methyl group for an ethyl group on the sulfur atom.[1] This seemingly minor alteration has profound biological consequences, positioning L-ethionine as a potent antimetabolite and antagonist of methionine.[2]

Mechanism of Action

The primary mechanism of L-ethionine's bioactivity stems from its ability to hijack the cellular machinery intended for methionine. The key steps are as follows:

  • Cellular Uptake and Activation: L-ethionine is transported into cells via the same transporters as methionine. Once inside, it is recognized by methionine adenosyltransferase (MAT), the enzyme responsible for activating methionine to S-adenosylmethionine (SAM). MAT converts L-ethionine to S-adenosylethionine (SAE).[2]

  • Disruption of Methylation and ATP Depletion: SAE, unlike SAM, is a poor substrate for most methyltransferases. Its accumulation leads to a competitive inhibition of essential methylation reactions, which are critical for the regulation of DNA, RNA, proteins, and lipids.[3] Furthermore, the synthesis of SAE consumes ATP, and its subsequent metabolic trapping leads to a significant depletion of cellular ATP levels, particularly in hepatocytes.[4]

  • Incorporation into Proteins: L-ethionine can also be mistakenly charged to methionyl-tRNA by methionyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of methionine.[1] This can lead to the synthesis of dysfunctional proteins with altered structure and stability.

The multifaceted mechanism of L-ethionine makes it a valuable tool for studying methionine metabolism, protein synthesis, and the cellular response to metabolic stress.

Established Research Applications of L-Ethionine
  • Cancer Research: Due to the "methionine addiction" of many cancer cells, where they exhibit an increased dependence on exogenous methionine for survival and proliferation, L-ethionine has been investigated as a potential anti-cancer agent.[2]

  • Hepatotoxicity Studies: L-ethionine is known to induce liver damage and neoplasms in animal models, making it a useful compound for studying the mechanisms of hepatotoxicity and carcinogenesis.[2]

  • Neurological Research: Studies have explored the effects of L-ethionine on the central nervous system, including its impact on feeding behavior, which may be linked to its ability to decrease hepatic ATP levels.[4]

Section 2: The Protective Mantle - The N-alpha-Carbobenzoxy (Cbz) Group

The N-alpha-Carbobenzoxy (Cbz or Z) group is a widely used protecting group for the alpha-amino functionality of amino acids in peptide synthesis and other organic syntheses.[5][] Its utility lies in its ability to mask the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent chemical transformations, particularly peptide bond formation.[7][8]

Properties and Utility of the Cbz Group
PropertyDescription
Stability The Cbz group is stable under a wide range of reaction conditions, including those used for peptide coupling and functionalization of the carboxyl group.[5]
Introduction It is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions (Schotten-Baumann reaction).[5][8]
Cleavage The Cbz group is readily and selectively removed under mild conditions, most commonly by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5][8] This process is orthogonal to many other protecting groups.
Crystallinity N-Cbz protected amino acids are often crystalline solids, which facilitates their purification.[]

The Cbz group's reliable performance has made it a cornerstone of synthetic peptide chemistry for decades.[]

Section 3: N-alpha-Carbobenzoxy-L-ethionine - A Synthetically Versatile Research Tool

By combining the biological activity of L-ethionine with the chemical utility of the Cbz protecting group, N-alpha-Carbobenzoxy-L-ethionine emerges as a valuable, albeit specialized, research compound. The presence of the Cbz group renders the amino acid inert in peptide coupling reactions, allowing for its precise incorporation into a peptide sequence.

Rationale for Use in Research

The primary application of N-alpha-Carbobenzoxy-L-ethionine would be in the synthesis of peptides containing L-ethionine at specific positions. This allows researchers to create probes to study:

  • Enzyme-Substrate Interactions: By incorporating L-ethionine into a peptide substrate, one can investigate how the ethyl group affects binding and catalysis by specific enzymes.

  • Protein Folding and Stability: The introduction of L-ethionine in place of methionine can perturb the hydrophobic core of a protein, providing insights into the forces that govern protein folding and stability.

  • Biological Activity of Peptides: Researchers can synthesize peptide hormones, neuropeptides, or other bioactive peptides with L-ethionine substitutions to study how this modification impacts their biological function and receptor binding.

Once the ethionine-containing peptide is synthesized, the Cbz group can be removed to yield the free N-terminal amine, or it can be left in place for certain applications. The biological effects of the ethionine residue would then be studied in the context of the larger peptide.

Synthesis and Characterization

The synthesis of N-alpha-Carbobenzoxy-L-ethionine would follow the standard Schotten-Baumann reaction conditions for the Cbz protection of amino acids.[8]

Experimental Protocol: Synthesis of N-alpha-Carbobenzoxy-L-ethionine
  • Dissolution: Dissolve L-ethionine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a flask cooled in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate, ensuring the temperature remains low.

  • Reaction: Continue stirring the reaction mixture for a few hours at room temperature.

  • Work-up: After the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 2 M HCl) to precipitate the N-Cbz-L-ethionine product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization

The identity and purity of the synthesized N-alpha-Carbobenzoxy-L-ethionine should be confirmed using standard analytical techniques:

TechniqueExpected Results
¹H NMR Characteristic peaks for the ethyl group, the amino acid backbone, the benzylic protons, and the aromatic protons of the Cbz group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₅H₂₁NO₄S.
Melting Point A sharp and defined melting point range, indicating high purity.
Workflow for Utilizing N-alpha-Carbobenzoxy-L-ethionine in Peptide Synthesis

The following diagram illustrates a typical workflow for using N-alpha-Carbobenzoxy-L-ethionine in solid-phase peptide synthesis (SPPS).

SPPS_Workflow start Start with Resin deprotect_resin Fmoc Deprotection of Resin start->deprotect_resin couple_first_aa Couple First Fmoc-AA-OH deprotect_resin->couple_first_aa wash1 Wash couple_first_aa->wash1 deprotect1 Fmoc Deprotection wash1->deprotect1 couple_ethionine Couple Cbz-L-Ethionine-OH deprotect1->couple_ethionine wash2 Wash couple_ethionine->wash2 continue_synthesis Continue SPPS Cycles (Coupling, Washing, Deprotection) wash2->continue_synthesis cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups continue_synthesis->cleavage purify Purify Peptide (e.g., HPLC) cleavage->purify characterize Characterize Peptide (e.g., Mass Spec) purify->characterize end Ethionine-Containing Peptide characterize->end

Caption: A generalized workflow for solid-phase peptide synthesis incorporating Cbz-L-ethionine.

Section 4: Signaling Pathways and Downstream Effects

The downstream effects of L-ethionine (and by extension, peptides containing it after potential enzymatic cleavage) are primarily linked to the disruption of methionine metabolism.

Ethionine_Pathway L_Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) L_Methionine->MAT L_Ethionine L-Ethionine (Analog) L_Ethionine->MAT Competes Protein_Synthesis Protein Synthesis L_Ethionine->Protein_Synthesis Incorporated Incorporation Incorporation into Proteins L_Ethionine->Incorporation SAM S-Adenosylmethionine (SAM) (Methyl Donor) MAT->SAM ATP -> PPi + Pi SAE S-Adenosylethionine (SAE) MAT->SAE ATP -> PPi + Pi Methyltransferases Methyltransferases SAM->Methyltransferases SAE->Methyltransferases Inhibits Methylation DNA, RNA, Protein Methylation Methyltransferases->Methylation Methyl Group Transfer Inhibition Inhibition of Methylation Dysfunctional_Proteins Dysfunctional Proteins Incorporation->Dysfunctional_Proteins

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Deprotection of N-α-Carbobenzoxy-L-ethionine

Authored by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for the deprotection of N-α-Carbobenzoxy-L-ethionine, a critical step in various synthetic workflows, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the deprotection of N-α-Carbobenzoxy-L-ethionine, a critical step in various synthetic workflows, particularly in peptide synthesis and the development of novel therapeutics. We delve into the primary methodologies for the cleavage of the carbobenzoxy (Cbz or Z) protecting group, with a special focus on the challenges and considerations presented by the thioether moiety in the L-ethionine side chain. This guide furnishes detailed, field-tested protocols, mechanistic insights, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve efficient and high-yield deprotection.

Introduction: The Strategic Importance of Cbz Protection and Deprotection

The carbobenzoxy group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in the armory of amine-protecting groups within organic synthesis. Its utility is rooted in its stability under a wide range of conditions, including those required for peptide bond formation, while being susceptible to selective removal under specific, non-hydrolytic conditions. N-α-Carbobenzoxy-L-ethionine serves as a key building block for incorporating L-ethionine into peptide chains. The subsequent removal, or deprotection, of the Cbz group is a pivotal step to liberate the N-terminal amine for further elongation of the peptide or to yield the final product.

The presence of a sulfur atom in the L-ethionine side chain (CH₂CH₂SCH₂CH₃) introduces a layer of complexity. Thioethers are known to be potential poisons for noble metal catalysts, which are frequently employed in the most common Cbz deprotection method: catalytic hydrogenation. This necessitates careful selection of reaction conditions and catalysts to mitigate this issue and ensure a successful deprotection.

Mechanistic Pathways for Cbz Group Removal

Two principal pathways dominate the deprotection of Cbz-protected amines: catalytic hydrogenation and acidolysis. The choice between these methods is often dictated by the overall substrate tolerance to the respective reaction conditions.

Catalytic Hydrogenation

This is often the method of choice due to its mild conditions and clean byproducts (toluene and carbon dioxide). The reaction proceeds via hydrogenolysis over a palladium or platinum catalyst.

Mechanism:

  • Adsorption: The Cbz-protected ethionine and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Palladium on Carbon, Pd/C).

  • Oxidative Addition: The palladium catalyst inserts into the benzyl C-O bond.

  • Hydrogenolysis: The adsorbed hydrogen atoms cleave the weakened C-O bond, releasing toluene.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.

Catalytic Hydrogenation Mechanism cluster_0 Reaction Schematic Cbz_Eth Cbz-NH-R (N-α-Cbz-L-ethionine) Carbamic_Acid [HOOC-NH-R] (Unstable Carbamic Acid) Cbz_Eth->Carbamic_Acid + H₂ / Pd/C H2 H₂ Catalyst Pd/C Toluene Toluene Carbamic_Acid->Toluene Amine H₂N-R (L-ethionine) Carbamic_Acid->Amine spontaneous decarboxylation CO2 CO₂ Amine->CO2

Figure 1: Simplified workflow of Cbz deprotection via catalytic hydrogenation.

A primary concern with sulfur-containing amino acids like ethionine is the potential for the thioether to coordinate with the palladium catalyst, leading to deactivation or "poisoning". This can be overcome by using a higher catalyst loading, specific catalyst types (e.g., Pearlman's catalyst, Pd(OH)₂/C), or by performing the reaction under acidic conditions which can protonate the thioether, reducing its coordinating ability.

Acidolysis

Strong acids can cleave the Cbz group, typically via an Sₙ1-type mechanism involving the stable benzyl cation. The most common reagent for this purpose is hydrogen bromide (HBr) in glacial acetic acid.

Mechanism:

  • Protonation: The ether oxygen of the Cbz group is protonated by the strong acid.

  • Cleavage: The protonated group departs, forming a stable benzyl cation and the carbamic acid derivative of ethionine.

  • Nucleophilic Attack: The benzyl cation is trapped by a nucleophile in the reaction mixture (e.g., bromide ion).

  • Decarboxylation: As with hydrogenation, the carbamic acid is unstable and decomposes to the protonated amine (as an ammonium salt) and carbon dioxide.

Acidolysis Mechanism cluster_1 Reaction Schematic Cbz_Eth Cbz-NH-R (N-α-Cbz-L-ethionine) Benzyl_Cation Benzyl Cation Cbz_Eth->Benzyl_Cation + HBr Carbamic_Acid [HOOC-NH-R] (Unstable Carbamic Acid) Cbz_Eth->Carbamic_Acid HBr HBr / Acetic Acid Amine_Salt H₃N⁺-R Br⁻ (L-ethionine HBr salt) Carbamic_Acid->Amine_Salt spontaneous decarboxylation CO2 CO₂ Amine_Salt->CO2

Application

Preparation of N-alpha-Carbobenzoxy-L-ethionine stock solutions for in vitro assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of N-α-Carbobenzoxy-L-ethionine (Cbz-L-ethionine) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of N-α-Carbobenzoxy-L-ethionine (Cbz-L-ethionine) stock solutions for in vitro assays. Adherence to these protocols is critical for ensuring experimental reproducibility and the validity of downstream data. This guide details the chemical properties of Cbz-L-ethionine, provides validated, step-by-step protocols for solubilization in various solvents, and outlines best practices for quality control, storage, and handling. The causality behind experimental choices is explained to empower researchers with the foundational knowledge required for procedural modifications and troubleshooting.

Introduction: The Scientific Imperative for Precise Stock Solution Preparation

N-α-Carbobenzoxy-L-ethionine is an amino acid derivative where the alpha-amino group of L-ethionine is protected by a carbobenzoxy (Cbz) group.[] L-ethionine itself is an ethyl analog of the essential amino acid L-methionine and is known to function as a methionine antagonist, interfering with protein synthesis and cellular ATP utilization.[2] Its activity is linked to its ability to hypomethylate DNA and RNA.[3] The addition of the Cbz protecting group, a common strategy in peptide chemistry, increases the hydrophobicity of the molecule, significantly altering its solubility characteristics compared to the parent L-ethionine.[][4]

Inaccurate concentration of a stock solution is a primary source of experimental irreproducibility. The protocols herein are designed as a self-validating system to mitigate common errors such as incomplete solubilization, precipitation, degradation, and contamination, ensuring that the concentration specified on the vial is the concentration delivered to the assay.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of Cbz-L-ethionine is fundamental to selecting an appropriate preparation strategy. The presence of the benzyl ring in the Cbz group renders the molecule significantly less soluble in aqueous solutions than its parent amino acid, L-ethionine.

Table 1: Physicochemical Data for N-α-Carbobenzoxy-L-ethionine

PropertyValueSource
Molecular Formula C13H17NO4S[5]
Molecular Weight 283.34 g/mol [5]
Appearance White to off-white powder or crystalline powder[5]
Primary Solvent Dimethyl Sulfoxide (DMSO)Inferred from Cbz-derivatives
Secondary Solvents Ethanol, Methanol[5][6]
Aqueous Solubility Sparingly solubleInferred from Cbz-derivatives[4]
Storage Temperature 2-8°C (Solid); -20°C (In solution)[5]

Scientist's Note (Causality): The carbobenzoxy group introduces a nonpolar, aromatic moiety, which drastically reduces the molecule's affinity for polar solvents like water.[4] Therefore, organic solvents are required to disrupt the crystal lattice energy of the solid compound and achieve complete dissolution. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high capacity to dissolve a wide range of both polar and nonpolar compounds.[7]

Core Experimental Workflow

The preparation of a high-quality stock solution follows a logical, multi-step process. This workflow is designed to ensure accuracy, sterility, and stability.

G cluster_prep Preparation Phase cluster_qc Quality Control & Sterilization cluster_storage Storage & Use A 1. Calculate Mass (Use batch-specific MW) B 2. Weigh Compound (Use calibrated balance) A->B C 3. Select Solvent (DMSO recommended) B->C D 4. Add Solvent & Mix (Vortex, gentle warming) C->D E 5. Visual Inspection (Ensure full dissolution) D->E QC Step E->D Incomplete? Re-mix/warm F 6. Sterile Filtration (0.2 µm PTFE filter) E->F Proceed if clear G 7. Aliquot Solution (Minimize freeze-thaw) F->G H 8. Store Appropriately (-20°C or -80°C) G->H I 9. Prepare Working Dilutions (Use pre-warmed media) H->I Day of Experiment

Caption: Workflow for preparing Cbz-L-ethionine stock solutions.

Detailed Protocols

Safety First: Always handle N-α-Carbobenzoxy-L-ethionine in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[5]

Protocol 4.1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is the primary recommendation for generating a high-concentration, stable stock solution suitable for most in vitro applications.

Materials:

  • N-α-Carbobenzoxy-L-ethionine (MW: 283.34 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) (CAS No. 67-68-5)[8]

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL polypropylene)

  • Sterile 0.2 µm syringe filter (PTFE membrane is mandatory for DMSO)[9][10]

  • Sterile syringe

  • Sterile, cryo-safe storage vials (amber glass or polypropylene with secure seals recommended)[11]

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.010 L × 283.34 g/mol = 0.28334 g

    • Mass = 283.3 mg

  • Weighing: Accurately weigh 283.3 mg of Cbz-L-ethionine powder and transfer it into a sterile 15 mL conical tube.

    • Rationale: Using a conical tube larger than the final volume provides adequate headspace for effective mixing.

  • Solubilization: Add approximately 8 mL of sterile DMSO to the conical tube. Secure the cap tightly.

    • Rationale: Adding a portion of the solvent first allows for easier initial dissolution before bringing the solution to the final volume.

  • Mixing: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.

    • Rationale: Gentle heating can increase the rate of dissolution for sparingly soluble compounds.[12] Avoid excessive heat, which could risk degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, add sterile DMSO to reach a final volume of 10.0 mL. Invert the tube several times to ensure homogeneity.

  • Quality Control (Visual): Hold the tube against a light source to confirm that no particulates or crystals are visible. The solution should be clear and colorless. If precipitation is observed, repeat step 4.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.2 µm PTFE syringe filter. Dispense the solution through the filter into a new sterile vessel.

    • Rationale: Sterile filtration is the industry-standard method for sterilizing heat-sensitive solutions and solvents like DMSO.[10] PTFE filters are chemically resistant to DMSO, whereas other materials like cellulose acetate may dissolve.[9][13]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-200 µL) in sterile, cryo-safe vials.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and increase the risk of contamination.[11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 4.2: Considerations for Alternative Solvents (e.g., Ethanol)

For assays that are highly sensitive to DMSO, ethanol may be considered as an alternative solvent. However, the solubility of amino acid derivatives is generally lower in ethanol compared to DMSO.[6][14]

Key Modifications:

  • Lower Concentration: It is highly recommended to target a lower stock concentration (e.g., 10-20 mM) when using ethanol to ensure complete solubilization.

  • Solubility Test: Before committing the full mass of the compound, perform a small-scale solubility test with a few milligrams in the desired volume of ethanol.

  • Warming: Gentle warming (to ~37°C) will likely be necessary to achieve dissolution.

  • Storage: Ethanol-based solutions should also be aliquoted and stored at -20°C.

Application in In Vitro Assays

When preparing working dilutions for cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Best Practices:

  • Thaw and Pre-warm: Thaw the stock solution aliquot at room temperature.[11] Gently warm your cell culture medium or assay buffer to 37°C.

  • Serial Dilution: Perform serial dilutions. For a final concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is required. Never add the concentrated DMSO stock directly to cells.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is typically ≤ 0.1% to avoid impacting cell viability or experimental outcomes.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound fails to dissolve Insufficient solvent volume; Stock concentration is too high for the chosen solvent; Insufficient mixing/warming.Add more solvent to decrease concentration; Continue vortexing and gentle warming; If using ethanol, switch to DMSO.
Precipitation after cooling Solution was supersaturated at a higher temperature.Re-warm the solution to redissolve. Consider preparing a less concentrated stock solution for future use.
Precipitation in media Compound is not soluble in the aqueous assay buffer ("crashing out").Decrease the final concentration of the compound in the assay; Increase the final percentage of DMSO slightly (if tolerable); Investigate the use of solubilizing agents like cyclodextrins.
Cell death in vehicle control Final DMSO concentration is too high.Recalculate your dilutions to ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.1%).

References

  • Sigma-Aldrich. (n.d.). DMSO, sterile-filtered, meets EP, USP.
  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?.
  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur.
  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions.
  • Protocol Online. (2005, August 22). Silly question: is DMSO sterile by itself, to add it to cells?.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • R&D Systems. (n.d.). DMSO, sterile filtered.
  • PubMed. (n.d.). Effect of L-ethionine on spontaneous and MMC-induced SCEs in G0 and G1 human lymphocytes under liquid-holding recovery conditions.
  • Sdocuments. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PubChem. (n.d.). L-Ethionine.
  • protocols.io. (2022, July 22). rNTPs Stock Preparation / IVT Standard Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Culture Media Preparation with L-Methionine-d8.
  • Figshare. (2023, September 5). PART I: METHIONINE REQUIREMENT OF LIVER EPITHELIAL CELLS IN CULTURE. PART II: ETHIONINE IN PROTEIN SYNTHESIS.
  • Anticancer Research. (2010, June 15). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells.
  • Sigma-Aldrich. (n.d.). N-α-Carbobenzoxy-L-lysine benzyl ester benzenesulfonate.
  • PubChem. (n.d.). alpha-Carbobenzoxy-L-lysine.
  • ChemBK. (2024, April 9). N-Benzyloxycarbonyl-L-methionine.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • ResearchGate. (2026, February 22). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions.
  • Sigma-Aldrich. (n.d.). L-Methionine Product Number M9625.
  • ResearchGate. (n.d.). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures....
  • PubChem. (n.d.). N-carbobenzyloxyalanine.
  • Journal of Chemical & Engineering Data. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Wageningen University & Research. (2018, May 16). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Nalpha-Carbobenzoxy-L-lysine.
  • Cayman Chemical. (n.d.). Product Information for CNLM-759-H-0.1.
  • PMC. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • BenchChem. (n.d.). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).

Sources

Method

Application Notes &amp; Protocols: Utilizing Z-L-Ethionine in Custom Cell Culture Media Formulations

Introduction In the intricate world of cell culture, the ability to precisely manipulate the cellular environment is paramount. Custom media formulations allow researchers to dissect metabolic pathways, create selective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate world of cell culture, the ability to precisely manipulate the cellular environment is paramount. Custom media formulations allow researchers to dissect metabolic pathways, create selective pressures for desired phenotypes, and model disease states with greater fidelity. Z-L-ethionine, the ethyl analog of the essential amino acid L-methionine, is a powerful but nuanced tool in this endeavor.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of incorporating Z-L-ethionine into bespoke cell culture media.

Unlike simple nutrient additives, Z-L-ethionine acts as a competitive antagonist to methionine, a cornerstone of cellular metabolism. Methionine's roles extend far beyond its incorporation into polypeptides; it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for countless biochemical reactions, including the methylation of DNA, RNA, and proteins.[2][3] By competing with methionine, Z-L-ethionine disrupts these fundamental processes, inducing a state of metabolic stress that can be harnessed for various experimental applications.[4]

This guide will detail the mechanism of action, provide validated protocols for determining optimal working concentrations, and explore key applications, from cancer research to the selection of high-producing cell lines for biotherapeutics.

Scientific Foundation: The Mechanism of Z-L-Ethionine

Understanding the biochemical basis of Z-L-ethionine's effects is critical for its effective application. Its primary modes of action are twofold:

  • Inhibition of Protein Synthesis: Z-L-ethionine is mistakenly recognized by methionyl-tRNA synthetase and can be incorporated into nascent polypeptide chains.[5] The presence of an ethyl group instead of a methyl group can alter protein structure, stability, and function.[6] This can lead to a general inhibition of protein biosynthesis.[7][8]

  • Disruption of Methylation Reactions: Z-L-ethionine is converted by the cell into S-adenosylethionine (SAE). SAE competes with the natural methyl donor, S-adenosylmethionine (SAM), for binding to SAM-dependent methyltransferases.[6][9] This competitive inhibition leads to global hypomethylation of crucial biomolecules like DNA and histones, profoundly impacting gene expression and cell differentiation.[1][10] The ratio of SAM to its byproduct S-adenosylhomocysteine (SAH), known as the "methylation index," is a critical determinant of cellular methylation capacity, and this is disrupted by ethionine.[11][12]

This dual-pronged attack on methionine metabolism makes Z-L-ethionine a potent modulator of cellular physiology, capable of inhibiting DNA synthesis and blocking cell cycle progression.[1][4][13]

Ethionine_Mechanism cluster_0 Protein Synthesis Pathway cluster_1 Methylation Cycle Met L-Methionine Met_tRNA Methionyl-tRNA Synthetase Met->Met_tRNA SAM_Synth SAM Synthetase Met->SAM_Synth Eth Z-L-Ethionine (Antagonist) Eth->Met_tRNA Eth->SAM_Synth Protein Protein Synthesis Met_tRNA->Protein Altered_Protein Altered Protein Function Met_tRNA->Altered_Protein Ethionine incorporation SAM S-Adenosylmethionine (SAM) Universal Methyl Donor SAM_Synth->SAM SAE S-Adenosylethionine (SAE) Competitive Inhibitor SAM_Synth->SAE Ethionine as substrate MT Methyltransferases SAM->MT SAE->MT Inhibits DNA_RNA_P DNA, RNA, Proteins Methylation Normal Methylation MT->Methylation Hypomethylation Hypomethylation & Altered Gene Expression MT->Hypomethylation

Figure 1: Mechanism of Z-L-Ethionine Action.


Core Protocols: Preparation and Application in Custom Media

Successful use of Z-L-ethionine hinges on careful preparation and empirical determination of the optimal concentration for your specific cell line and experimental goals.

Materials
  • Z-L-Ethionine powder (Sigma-Aldrich, Cat. No. E0251 or equivalent)

  • Basal medium deficient in L-methionine (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize exogenous methionine

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration units (0.22 µm)

  • Cell viability assay kit (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

Protocol 1: Preparation of Z-L-Ethionine Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing into your custom media. Preparing the stock in a simple aqueous solution avoids introducing confounding variables from complex solvents.

  • Calculate: Determine the required mass of Z-L-ethionine to create a 100 mM stock solution.

  • Dissolve: In a sterile conical tube, dissolve the Z-L-ethionine powder in sterile, tissue culture-grade water. Gentle warming (to 37°C) may be required for complete dissolution.

  • Sterilize: Aseptically filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber cryovial).

  • Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol 2: Determining the Optimal Working Concentration (Dose-Response Curve)

Causality: The cytotoxic effects of Z-L-ethionine are cell-line dependent. A dose-response experiment is a self-validating system to identify the concentration that achieves the desired biological effect (e.g., growth inhibition, selection pressure) without causing excessive, non-specific cell death.

  • Prepare Media Series: Start with a methionine-free basal medium supplemented with dFBS and other necessary components.[14] Create a dilution series of Z-L-ethionine in this medium. A typical starting range is 0 mM, 0.5 mM, 1 mM, 2 mM, 4 mM, and 8 mM.[13]

  • Cell Seeding: Seed your cells of interest in 96-well plates at a density that allows for several doublings over the course of the experiment (e.g., 5,000 cells/well). Allow cells to attach overnight in standard, complete medium.

  • Treatment: The next day, aspirate the standard medium and replace it with the prepared Z-L-ethionine dilution series media. Include a positive control (standard complete medium) and a negative control (methionine-free medium without ethionine).

  • Incubation: Culture the cells for a period relevant to your experimental endpoint (e.g., 48-72 hours for proliferation assays).

  • Assess Viability: At the end of the incubation period, measure cell viability using your chosen method (e.g., MTT assay).

  • Analyze Data: Plot cell viability (%) against Z-L-ethionine concentration. Determine the IC50 (the concentration that inhibits growth by 50%) and select a working concentration appropriate for your application. For selection experiments, a concentration that causes 80-90% growth inhibition may be desirable.

Parameter Description Typical Range
Seeding Density Cells per cm²1 x 10⁴ - 5 x 10⁴
Z-L-Ethionine Range Concentration in media0.1 mM - 10 mM[13]
Incubation Time Duration of exposure24 - 96 hours
IC50 Value Concentration for 50% inhibitionHighly cell-type dependent

Table 1: Key Parameters for Dose-Response Experiment.

Application: Selection of High-Producing Recombinant Cell Lines

A powerful application of Z-L-ethionine is in creating a selective pressure to isolate cells that have integrated a gene of interest (GOI) into a highly active transcriptional region of the genome. This protocol is an alternative to common systems like methotrexate (MTX) or methionine sulfoximine (MSX) amplification.[15][16]

Principle: The selection strategy relies on the metabolic stress induced by Z-L-ethionine. Cells that are more metabolically robust, often due to the favorable genomic integration site of the expression vector, are better able to survive and proliferate in the presence of the antagonist.

Selection_Workflow Transfection Transfect CHO Cells with GOI Vector Recovery Recovery in Complete Medium (24-48h) Transfection->Recovery Selection Apply Z-L-Ethionine Selection Pressure (Met-free + Ethionine) Recovery->Selection Pool Emergence of Resistant Cell Pools (2-3 weeks) Selection->Pool Cloning Single-Cell Cloning (e.g., Limiting Dilution) Pool->Cloning Expansion Clone Expansion & Screening for Productivity Cloning->Expansion Lead Lead Clone Identification Expansion->Lead

Figure 2: Workflow for High-Producer Selection.


Protocol 3: Selection and Clone Isolation
  • Transfection: Transfect your host cell line (e.g., CHO-K1) with the expression vector containing your GOI and a suitable selection marker.

  • Recovery: Allow the cells to recover in non-selective, complete growth medium for 24-48 hours post-transfection.

  • Initiate Selection: Replace the recovery medium with a pre-determined selective medium: methionine-free basal medium supplemented with dFBS, other necessary nutrients, and the optimal concentration of Z-L-ethionine (determined in Protocol 2).

  • Maintain Selection: Culture the cells under selective pressure, replacing the medium every 3-4 days. The majority of cells will die off.

  • Expand Pools: After 2-3 weeks, viable, proliferating colonies should emerge. Expand these resistant pools for further analysis.

  • Isolate Clones: From the resistant pools, isolate single-cell clones using a standard method such as limiting dilution or automated single-cell deposition.

  • Screen and Validate: Expand the isolated clones and screen them for productivity (e.g., via ELISA for a secreted protein). The highest-producing clones can then be selected for further characterization and cell banking.

Trustworthiness and Validation

The protocols described are designed as self-validating systems. The dose-response curve is essential and must be performed for each new cell line. During the selection protocol, the emergence of resistant colonies from a background of widespread cell death provides direct evidence that the selective pressure is effective. Productivity screening of isolated clones is the ultimate validation of the selection strategy.

Conclusion

Z-L-ethionine is a potent metabolic antagonist that offers a unique method for manipulating cell physiology and selecting for desired phenotypes in custom culture media. By disrupting both protein synthesis and essential methylation pathways, it creates a robust selective pressure. The key to its successful use lies in a foundational understanding of its mechanism and the empirical, systematic determination of optimal concentrations for the specific cell line and application at hand. The protocols outlined in this guide provide a rigorous framework for researchers to harness the power of Z-L-ethionine, enabling advanced applications in both basic research and biopharmaceutical development.

References

  • Kay, J. E., & Cooper, H. L. (1976). Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes. Experimental Cell Research, 103(1), 15-23.
  • Finelli, C., et al. (2007). Analysis of Time-Related Metabolic Fluctuations Induced by Ethionine in the Rat. Journal of Proteome Research, 6(12), 4631-4643. [Link]

  • Staehelin, T., Verney, E., & Sidransky, H. (1968). On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa. Biochimica et Biophysica Acta (BBA) - General Subjects, 158(3), 425-434. [Link]

  • Nymo, S., et al. (1995). Changes in peroxisomes and mitochondria in liver of ethionine exposed rats: a biochemical and morphological investigation. Biochemical Pharmacology, 50(11), 1835-1845. [Link]

  • Wu, S., et al. (2025). Ethionine-induced S-adenosylmethionine deficiency suppressed H3K27me3 and cell differentiation during neural tube development in mice. Journal of Cellular Physiology. [Link]

  • Nucleus Biologics. (2024). Developing Custom Cell Culture Media: Key Considerations. Nucleus Biologics. [Link]

  • Al-Rajhi, D. H., et al. (1968). The Biochemical Pathology of Ethionine-Induced Pancreatic Damage: Ethionine Incorporation Into Proteins, and ATP Levels in Pancreas of Rats. Archives of Biochemistry and Biophysics, 127(1-3), 601-612. [Link]

  • Moffatt, P., & Rozen, R. (2000). Sustaining S-Adenosyl-L-methionine-dependent methyltransferase activity in plant cells. Plant Physiology, 123(4), 1217-1226. [Link]

  • American University Libraries. (1975). PART I: METHIONINE REQUIREMENT OF LIVER EPITHELIAL CELLS IN CULTURE. PART II: ETHIONINE IN PROTEIN SYNTHESIS. Figshare. [Link]

  • Kawase, M., et al. (2015). The Combination of Methioninase and Ethionine Exploits Methionine Addiction to Selectively Eradicate Osteosarcoma Cells and Not Normal Cells and Synergistically Down-regulates the Expression of C-MYC. Anticancer Research, 35(11), 5971-5977. [Link]

  • De Marco, C., & Coletta, M. (1985). Effect of L-ethionine on spontaneous and MMC-induced SCEs in G0 and G1 human lymphocytes under liquid-holding recovery conditions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 144(1), 47-51. [Link]

  • Fard, A. D., et al. (2017). Optimizing Animal Cell Culture Media: Formulation Strategies for Success. LinkedIn. [Link]

  • Chen, H., et al. (2002). Rapid establishment of high-producing cell lines using dicistronic vectors with glutamine synthetase as the selection marker. Journal of Virological Methods, 106(2), 165-174. [Link]

  • Sidransky, H., Sarma, D. S., & Verney, E. (1971). Effect of ethionine on hepatic polyribosomes and protein synthesis. Studies dealing with the acute administration of ethionine to fasted or fed mice or to rats fed a diet containing ethione. Experimental and Molecular Pathology, 15(3), 320-335. [Link]

  • Lee, J. S., et al. (2013). Ethionine regulates cell motile activity through LPA receptor-3 in liver epithelial WB-F344 cells. Molecular and Cellular Toxicology, 9(4), 369-375. [Link]

  • Lai, T., et al. (2013). Advances in Mammalian Cell Line Development Technologies for Recombinant Protein Production. Pharmaceuticals, 6(5), 579-603. [Link]

  • Icosagen. (n.d.). CHO Cell Line Development Process. Icosagen. [Link]

  • Wang, X., et al. (2020). Developing a Proline-Based Selection System for Reliable Genetic Engineering in Chinese Hamster Ovary Cells. ACS Synthetic Biology, 9(6), 1435-1444. [Link]

  • Bandaranayake, A. D., & Almo, S. C. (2014). Recent advances in mammalian protein production. FEBS Letters, 588(2), 253-260. [Link]

  • Guo, F., et al. (2022). Ethionine-induced S-adenosylmethionine deficiency suppressed H3K27me3 and cell differentiation during neural tube development in mice. ResearchGate. [Link]

  • Zhang, X. (2024). What Is The Role of Amino Acids In Culture Medium. LinkedIn. [Link]

  • Feary, M., Racher, A., & Smales, C. M. (2017). Methionine sulfoximine supplementation enhances productivity in GS–CHOK1SV cell lines through glutathione biosynthesis. Biotechnology Progress, 33(6), 1673-1682. [Link]

  • CAPL. (2021). Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. PubMed. [Link]

  • Jadhav, V., et al. (2016). Amino acids in the cultivation of mammalian cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2483-2490. [Link]

  • Thünen Institute. (2014). Methionine production - a critical review. Thünen Working Paper, 24. [Link]

  • ResearchGate. (2017). Methionine Sulfoximine Supplementation Enhances Productivity in GS-CHOK1SV Cell Lines through Glutathione Biosynthesis. Request PDF. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Wikipedia. (n.d.). Methionine. Wikipedia. [Link]

  • Hutter, K. J., & Stöckli, H. R. (1982). Effects of ethionine on the replicational fidelity in V79 chinese hamster cells. Mutation Research/Genetic Toxicology, 103(3-6), 303-307. [Link]

  • eLife. (2024). Global molecular landscape of early MASLD progression in human obesity. eLife. [Link]

  • Kundu, N., et al. (2025). L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. Biotechnology Advances, 83, 108579. [Link]

Sources

Application

Application Note: N-alpha-Carbobenzoxy-L-ethionine as a Tool for Screening Methyltransferase Inhibitors

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-alpha-Carbobenzoxy-L-ethionine as a reference inhibitor in enzyme screening as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-alpha-Carbobenzoxy-L-ethionine as a reference inhibitor in enzyme screening assays. Ethionine, an antagonist of the essential amino acid methionine, interferes with metabolic pathways that utilize S-adenosylmethionine (SAM), a universal methyl group donor.[1][2] This guide details the mechanism of action, provides step-by-step protocols for a fluorometric methyltransferase (MT) inhibitor screening assay, and offers insights into data analysis and interpretation.

Introduction and Scientific Principle

Methionine is a critical amino acid that serves as the precursor for S-adenosylmethionine (SAM), the primary methyl donor for the methylation of a vast array of biological molecules, including DNA, RNA, proteins, and lipids.[3] The enzymes that catalyze these reactions are known as methyltransferases (MTs). Dysregulation of MT activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for therapeutic intervention.[4]

N-alpha-Carbobenzoxy-L-ethionine is a synthetic derivative of L-ethionine. L-ethionine acts as an antimetabolite by competing with methionine in cellular processes.[1][2] A key mechanism is its conversion in the liver to S-adenosyl-L-ethionine (SAE), which can then act as a competitive inhibitor of SAM-dependent methyltransferases.[1][5] The addition of the N-alpha-Carbobenzoxy (Cbz) group, a common protecting group in peptide chemistry, modifies the molecule's properties, potentially altering its specificity and cell permeability for in vitro and cell-based assays.[]

In an inhibitor screening context, N-alpha-Carbobenzoxy-L-ethionine serves as an ideal positive control or reference compound. Its action mimics that of potential new chemical entities (NCEs) that target the SAM-binding site of methyltransferases.

Mechanism of Competitive Inhibition

The screening assay described herein relies on the principle of competitive inhibition. N-alpha-Carbobenzoxy-L-ethionine, like its parent compound, is expected to compete with the natural cofactor, SAM, for binding to the enzyme's active site. This inhibition reduces the rate of the methylation reaction, which can be measured by detecting a downstream product.

G E Methyltransferase (Enzyme) ES Enzyme-SAM Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds SAM SAM (Substrate) SAM->ES Inhibitor N-alpha-Cbz-L-ethionine (Competitive Inhibitor) Inhibitor->EI Product Methylated Product + SAH ES->Product Reaction

Caption: Competitive inhibition of a methyltransferase by N-alpha-Cbz-L-ethionine.

Materials and Reagents

This protocol is adapted for a generic, fluorometric, SAH-coupled methyltransferase assay.[4][7]

Reagent Supplier Purpose Storage
N-alpha-Carbobenzoxy-L-ethionine(e.g., Sigma-Aldrich, TCI)Reference Inhibitor4°C
Recombinant Human Methyltransferase(e.g., Abcam, Enzo)Enzyme Source-80°C
S-(5′-Adenosyl)-L-methionine chloride (SAM)(e.g., Sigma-Aldrich)Methyl Donor Substrate-80°C (Lyophilized)
S-Adenosyl-L-homocysteine Hydrolase (SAHH)(e.g., Sigma-Aldrich)Coupling Enzyme-80°C
Thiol-Detecting Fluorescent Probe(e.g., Thermo Fisher, Abcam)Detection Reagent-20°C
Generic Peptide/DNA Substrate(Varies by MT)Methyl Acceptor-20°C
MT Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)In-house preparationReaction Buffer4°C
DMSO, Anhydrous(e.g., Sigma-Aldrich)Solvent for CompoundsRoom Temperature
Black, flat-bottom 96- or 384-well assay plates(e.g., Corning, Greiner)Assay VesselRoom Temperature

Experimental Workflow Overview

The screening process involves preparing reagents, setting up the enzymatic reaction with test compounds and controls, incubating to allow for methylation, stopping the reaction, and detecting the signal.

G A 1. Reagent Preparation (Buffers, Enzyme, Substrates, Inhibitors) B 2. Assay Plate Setup (Add Inhibitors, Enzyme, Substrate) A->B C 3. Initiate Reaction (Add SAM Cofactor) B->C D 4. Incubation (e.g., 60 min at 37°C) C->D E 5. Detection (Add SAHH & Probe, Incubate) D->E F 6. Read Fluorescence (Ex/Em = ~390/~480 nm) E->F G 7. Data Analysis (% Inhibition, IC50 Curve) F->G

Caption: High-level workflow for methyltransferase inhibitor screening.

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • MT Assay Buffer: Prepare 100 mL of 1X MT Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT). Filter sterilize and store at 4°C. The DTT is crucial for maintaining the enzyme in its active, reduced state.

  • SAM Stock (10 mM): Reconstitute lyophilized SAM in nuclease-free water to a final concentration of 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of N-alpha-Carbobenzoxy-L-ethionine in 100% DMSO.

  • Enzyme Working Solution: On the day of the assay, dilute the recombinant methyltransferase enzyme and the SAHH coupling enzyme in cold 1X MT Assay Buffer to the desired working concentration. Keep on ice. The optimal concentration for both enzymes should be determined empirically to ensure the assay signal is in the linear range.

  • Substrate Mix: Prepare a 2X working solution containing the methyl acceptor substrate (e.g., peptide) and SAM in 1X MT Assay Buffer.

Protocol 2: Inhibitor Screening Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.

  • Compound Plating:

    • Prepare serial dilutions of the N-alpha-Carbobenzoxy-L-ethionine stock solution (and any test compounds) in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series.

    • Transfer 1 µL of each dilution to the appropriate wells of the assay plate.

    • For control wells, add 1 µL of DMSO:

      • 100% Activity Control (No Inhibition): DMSO only.

      • 0% Activity Control (Blank): DMSO only, no enzyme will be added later.

  • Enzyme Addition:

    • Prepare an enzyme mix containing the methyltransferase and SAHH in 1X MT Assay Buffer.

    • Add 24 µL of the enzyme mix to each well, except for the "Blank" wells.

    • To the "Blank" wells, add 24 µL of 1X MT Assay Buffer without any enzymes.

    • Mix the plate gently on a plate shaker for 1 minute and pre-incubate for 10-15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Add 25 µL of the 2X Substrate Mix (containing SAM and the methyl acceptor) to all wells to start the reaction.

    • Mix the plate on a shaker for 1 minute.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 60 minutes. The incubation time should be optimized to ensure the "No Inhibition" control does not reach completion and the reaction rate is linear.

  • Signal Development:

    • Prepare the Thiol-Detecting Probe working solution according to the manufacturer's instructions (often a dilution in DMSO or assay buffer).[4][7]

    • Add 10 µL of the probe solution to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Fluorescence Reading:

    • Read the plate on a fluorescence plate reader at the appropriate wavelengths (e.g., Excitation ~390 nm, Emission ~480 nm).

Example 96-Well Plate Layout
1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Cmpd 3Cmpd 3Cmpd 3RefRefRef
B Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1Dil 1
C Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2Dil 2
D Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3Dil 3
E Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4Dil 4
F Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5Dil 5
G Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6Dil 6
H BlankBlankBlankMaxMaxMaxMaxMaxMaxMaxMaxMax
Cmpd = Test Compound, Ref = Reference Inhibitor (N-alpha-Cbz-L-ethionine), Dil = Dilution point, Max = Max Activity (DMSO), Blank = No Enzyme

Data Analysis and Interpretation

  • Data Normalization:

    • Average the replicate values for each condition.

    • Subtract the average "Blank" signal from all other wells to correct for background fluorescence.

    • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (SignalInhibitor / SignalMax Activity))

  • IC₅₀ Determination:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Sample Data Table (N-alpha-Cbz-L-ethionine)
Conc. (µM) Log [Conc.] Avg. RFU % Inhibition
1002.0015895.8
33.31.5229592.2
11.11.0587477.0
3.700.57185551.1
1.230.09298021.5
0.41-0.3935127.5
0.14-0.8637501.3
0.00 (Max)-38000.0
Blank-120-

From this data, the IC₅₀ for N-alpha-Carbobenzoxy-L-ethionine would be calculated to be approximately 3.5 µM.

Troubleshooting

Problem Possible Cause Solution
Low signal-to-background ratioInsufficient enzyme activity or substrate concentration.Optimize enzyme/substrate concentrations and incubation time.
High variability between replicatesPipetting errors; improper mixing.Use calibrated pipettes; ensure thorough mixing at each step.
Z'-factor < 0.5Assay window is too small; high variability.Re-optimize assay parameters (enzyme, SAM conc.) to widen the gap between max and min signals.
Inhibitor shows >100% inhibitionCompound autofluorescence or interference.Pre-read the plate after compound addition to check for fluorescence. Run a counterscreen without enzyme.

Conclusion

N-alpha-Carbobenzoxy-L-ethionine is a valuable and reliable tool for the development and validation of methyltransferase inhibitor screening assays. By acting as a competitive inhibitor of the SAM cofactor, it provides a consistent positive control, enabling researchers to standardize their assays, validate screening hits, and confidently assess the potency of novel inhibitors. The protocols and principles outlined in this guide offer a robust framework for its successful implementation in drug discovery and basic research.

References

  • National Center for Biotechnology Information. (n.d.). L-Ethionine. PubChem Compound Summary for CID 25674. Retrieved from [Link]

  • Brada, Z., & Bulba, S. (1981). Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. International Journal of Biochemistry, 13(3), 281-295. Retrieved from [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethionine. Retrieved from [Link]

  • EpigenTek. (2022, April 22). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. Retrieved from [Link]

  • Acker, M. G., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science, 22(7), 346-355. Retrieved from [Link]

  • Al-Qahtani, K. M., et al. (2024). Optimizing purification and activity assays of N-terminal methyltransferase complexes. STAR Protocols, 5(2), 102943. Retrieved from [Link]

  • Walvekar, A., Srinivasan, R., & Laxman, S. (2019). Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Microbiology, 10, 1433. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ethionine – Knowledge and References. Retrieved from [Link]

  • Hsu, J. M., & Geller, S. (1967). Effect of ethionine on the free amino acids in the rat. Archives of Biochemistry and Biophysics, 118(1), 88-93. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Carbobenzoxy-L-lysine. PubChem Compound Summary for CID 273354. Retrieved from [Link]

  • Garg, B. D., et al. (1980). Inhibition by Ethionine and Beta-Diethylaminoethyl Diphenylpropylacetate of RNA and Protein Synthesis in the Rat Liver, and Its Reversal by pregnenolone-16 Alpha-Carbonitrile. Arzneimittel-Forschung, 30(4), 630-632. Retrieved from [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]

  • Fuso, A., et al. (2007). Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles. Journal of Medicinal Chemistry, 50(2), 219-228. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Cbz-L-ethionine Amide Coupling

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of coupling N-benzyloxycarbonyl-L-ethionine (Cbz-L-ethionine) to a primary or secon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of coupling N-benzyloxycarbonyl-L-ethionine (Cbz-L-ethionine) to a primary or secondary amine. The focus is on establishing robust, reproducible reaction conditions, understanding the underlying chemical mechanisms, and implementing effective analytical monitoring.

Introduction: The Significance of Peptide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and peptidomimetics.[1][2] This reaction, while conceptually simple, is thermodynamically unfavorable under standard conditions and requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3][4]

Cbz-L-ethionine is an N-protected amino acid derivative where the urethane-type benzyloxycarbonyl (Cbz or Z) group serves to prevent unwanted side reactions at the amino terminus and to suppress racemization at the alpha-carbon during activation.[1][3] The ethionine side chain introduces a unique ethylthioether moiety, making it a valuable building block in the design of novel therapeutic peptides.

The primary challenges in any peptide coupling reaction are achieving high yields, maintaining the stereochemical integrity of the chiral centers, and simplifying the purification of the final product.[3][4] The selection of the appropriate coupling reagent, additives, solvent, and base is therefore critical to the success of the synthesis. This guide will focus on the widely used and well-characterized carbodiimide-mediated coupling in the presence of 1-hydroxybenzotriazole (HOBt), a method valued for its efficiency and cost-effectiveness.

The Mechanism of Carbodiimide/HOBt-Mediated Coupling

The use of a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) is a classic strategy for activating a carboxylic acid. However, the O-acylisourea intermediate formed is highly reactive and prone to racemization and other side reactions.[5] The inclusion of HOBt is a critical enhancement that mitigates these issues.[5][6][7]

The reaction proceeds through a two-stage mechanism:

  • Activation: The carbodiimide reacts with the carboxylic acid of Cbz-L-ethionine to form a highly reactive O-acylisourea intermediate.

  • In-Situ Esterification & Amidation: This unstable intermediate is immediately intercepted by HOBt to form a more stable, yet still reactive, HOBt-ester. This active ester is less susceptible to racemization. The amine component then attacks the carbonyl carbon of the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[7][8]

Coupling_Mechanism Figure 1: EDC/HOBt Coupling Mechanism Cbz_Acid Cbz-L-Ethionine (Carboxylic Acid) Isourea O-Acylisourea (Highly Reactive Intermediate) Cbz_Acid->Isourea EDC EDC (Carbodiimide) EDC->Isourea Active_Ester HOBt Active Ester (Less Racemization) Isourea->Active_Ester + HOBt Urea Water-Soluble Urea (Byproduct) Isourea->Urea HOBt HOBt Dipeptide Cbz-Dipeptide (Product) Active_Ester->Dipeptide Regen_HOBt HOBt (Regenerated) Active_Ester->Regen_HOBt Amine Amine Component (R'-NH2) Amine->Dipeptide Nucleophilic Attack Protocol_Workflow A 1. Combine Reactants Cbz-L-ethionine, amine salt, HOBt in DCM B 2. Cool to 0°C Ice-water bath to control exotherm A->B C 3. Add Base & EDC Add DIPEA, then EDC portion-wise B->C D 4. Reaction Warm to RT, stir 12-24h C->D E 5. Monitor Progress TLC analysis D->E F 6. Aqueous Work-up Sequential washes (HCl, NaHCO3, Brine) E->F G 7. Dry & Concentrate Dry with Na2SO4, evaporate solvent F->G H 8. Purify Silica gel column chromatography G->H

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Preparation of Amine Component: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Cbz-L-ethionine (1.0 eq), the amino acid ester hydrochloride salt (1.1 eq), and HOBt·H₂O (1.1 eq). Add anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the Cbz-L-ethionine.

  • Initiation of Reaction: Cool the resulting suspension or solution to 0 °C using an ice-water bath. Add DIPEA (2.2 eq) dropwise while stirring. The mixture should become a clear solution.

  • Addition of Coupling Reagent: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. Keeping the reaction at 0 °C during the addition helps to control the initial rate of activation and minimize potential side reactions. [9][10]4. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the Cbz-L-ethionine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2x) to remove excess DIPEA and any unreacted amine.

      • Saturated NaHCO₃ solution (2x) to remove HOBt and any unreacted Cbz-L-ethionine.

      • Brine (1x) to remove residual water.

    • The urea byproduct from EDC is water-soluble and will be removed during these aqueous washes. [9]7. Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized peptide is a critical final step.

TechniquePurposeExpected Outcome
HPLC Assess purity and quantify impurities. [11][12]A major peak corresponding to the desired product with purity typically >95%.
Mass Spectrometry (MS) Confirm the molecular weight of the product. [11][12]The observed mass should match the calculated molecular weight of the Cbz-protected dipeptide.
NMR (¹H, ¹³C) Elucidate the chemical structure and confirm the absence of significant impurities or racemization. [3][11]Signals corresponding to all protons and carbons in the expected structure. Diastereomeric impurities from racemization may be visible as separate signals.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive coupling reagent (EDC is moisture-sensitive).- Insufficient base.- Sterically hindered amine component.- Use fresh, high-quality EDC.- Ensure complete neutralization of the amine salt before adding EDC.- Increase reaction time, switch to a more potent coupling reagent (e.g., HATU), or slightly increase the reaction temperature.
Significant Starting Material Remaining - Incomplete reaction.- Insufficient amount of coupling reagent.- Extend the reaction time.- Add an additional portion (0.2-0.3 eq) of EDC and stir for several more hours.
Racemization Detected - Reaction temperature too high.- Use of a strong base with a sensitive substrate.- Absence of HOBt.- Maintain 0 °C during initial activation.- Substitute DIPEA with a less-hindered, weaker base like N-Methylmorpholine (NMM).- Always include HOBt or a similar additive in the reaction mixture. [5]
Formation of N-acylurea Byproduct - Slow reaction of the active ester with the amine allows for rearrangement of the O-acylisourea intermediate.- Ensure the amine component is present and deprotonated when the EDC is added.- This is more common with DCC; using EDC largely mitigates this as a purification issue. [5]

References

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. (2023). YouTube.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Aapptec Peptides.
  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023). YouTube.
  • Overview of Peptide Coupling Reagents - ChemPep. ChemPep.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Acid-Amine Coupling using EDCI - Organic Synthesis. Organic Synthesis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. AAPPTec.
  • Coupling Reagents - Aapptec Peptides. Aapptec Peptides.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Luxembourg Bio Technologies.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Optimizing Peptide Coupling: Key Techniques. News-Medical.net.
  • Peptide Analysis Techniques Review.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-alpha-Carbobenzoxy-L-ethionine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of N-alpha-Carbobenzoxy-L-ethionine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of N-alpha-Carbobenzoxy-L-ethionine in common biological buffers. This document is structured to provide both quick-reference FAQs and in-depth troubleshooting protocols, grounded in established principles of formulation science.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine) not dissolving in my aqueous biological buffer?

A1: The poor aqueous solubility of Cbz-L-ethionine is primarily due to its molecular structure. The presence of the nonpolar carbobenzoxy (Cbz) protecting group and the ethyl group in the ethionine side chain makes the molecule significantly hydrophobic (lipophilic).[1] This hydrophobicity leads to unfavorable interactions with the polar water molecules in your buffer, causing the compound to aggregate and resist dissolution. Many drug candidates developed through modern discovery techniques are lipophilic, making poor solubility a common challenge.[2]

Q2: What are the key factors I should consider to improve the solubility of Cbz-L-ethionine?

A2: Several factors govern the solubility of a compound like Cbz-L-ethionine. The most critical to consider are:

  • pH of the buffer: Cbz-L-ethionine has an ionizable carboxylic acid group. Adjusting the pH of the buffer can significantly alter the ionization state of the molecule and, consequently, its solubility.[3]

  • Co-solvents: The use of water-miscible organic solvents can disrupt the hydrophobic interactions and facilitate dissolution.

  • Excipients: Specialized formulating agents can be used to create complexes or dispersions that are more soluble in aqueous media.[4][5]

  • Temperature: While heating can increase solubility, it must be used with caution to avoid degradation of the compound.

  • Physical form: The crystalline structure of the solid compound can impact its dissolution rate.[2][6]

Q3: Can I use an organic solvent to prepare a stock solution? If so, which ones are recommended?

A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy. The choice of solvent is critical to ensure compatibility with your biological system.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic compounds.[1] It's generally well-tolerated in cell-based assays at final concentrations below 0.5% (v/v).

  • Ethanol: Another common choice, particularly for in vivo studies, though it may be less effective than DMSO for highly hydrophobic molecules.[7]

  • Dimethylformamide (DMF): A strong solvent, but its use is often limited due to higher toxicity compared to DMSO.[1]

Workflow: Dissolve the Cbz-L-ethionine in a minimal amount of the chosen organic solvent to create a high-concentration stock. This stock can then be serially diluted into your aqueous buffer. It is crucial to perform this dilution with vigorous mixing to avoid precipitation.

Q4: How does pH adjustment influence the solubility of Cbz-L-ethionine?

A4: Cbz-L-ethionine possesses a carboxylic acid group with an estimated pKa around 3.8.[8]

  • At pH values below the pKa , the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore less soluble in water.

  • At pH values above the pKa , the carboxylic acid group will deprotonate to form a carboxylate anion (-COO⁻). This charged form is significantly more polar and will exhibit higher aqueous solubility.

Therefore, adjusting the pH of your biological buffer to be at least 1-2 units above the pKa (e.g., pH 5.8 or higher) can dramatically increase the solubility of Cbz-L-ethionine.[3] However, always ensure the final pH is compatible with your experimental system.

Q5: What are some common excipients that can enhance the solubility of my compound?

A5: Excipients are inactive substances used to improve the delivery of an active pharmaceutical ingredient (API). For poorly soluble compounds like Cbz-L-ethionine, several classes of excipients are particularly useful:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic Cbz-L-ethionine molecule, forming an inclusion complex that is more water-soluble.[9][10]

  • Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions. The hydrophobic core of these micelles can solubilize Cbz-L-ethionine.[9]

  • Polymers: Biocompatible polymers such as polyethylene glycol (PEG) and novel poly(amino acid) based excipients can be used to create amorphous solid dispersions or polymeric micelles, which can significantly enhance solubility.[4][5][11][12]

Q6: Are there any non-chemical methods to improve solubility?

A6: Yes, physical modification techniques can also be employed:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][10] This is more about improving the rate of dissolution rather than the equilibrium solubility, but it can be effective for achieving the desired concentration in a reasonable timeframe.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the compound to a higher-energy amorphous state can increase its apparent solubility.[4][6][13] This is often achieved by co-processing the compound with a polymer.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when trying to dissolve N-alpha-Carbobenzoxy-L-ethionine.

Problem: The compound precipitates immediately upon addition to the aqueous buffer.
Potential Cause Recommended Solution
Direct addition of solid to buffer The hydrophobic nature of the compound prevents effective wetting and dissolution. Action: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO first. Then, add the stock solution dropwise to the vigorously stirring buffer.
"Crashing out" from an organic stock solution The aqueous buffer cannot accommodate the rapid introduction of the hydrophobic compound. Action: Decrease the concentration of your stock solution. Perform the dilution into the aqueous buffer more slowly, with continuous stirring or vortexing. Consider warming the buffer slightly (if the compound is heat-stable).
Buffer pH is too low The compound is in its less soluble, protonated form. Action: Increase the pH of your final buffer to at least 1-2 units above the compound's pKa (~3.8). For example, using a phosphate buffer at pH 7.4 is preferable to an acetate buffer at pH 4.5.
Problem: A very low final concentration is achieved, with undissolved material remaining.
Potential Cause Recommended Solution
Exceeding the intrinsic aqueous solubility The desired concentration is simply higher than the compound's solubility limit in the chosen solvent system. Action: Incorporate a solubilizing excipient. Start with a cyclodextrin like HP-β-CD. Alternatively, consider using a lipid-based formulation approach if appropriate for your application.[9][13][14]
Insufficient mixing energy The dissolution process is slow and has not reached equilibrium. Action: Use sonication or prolonged vortexing to provide additional energy for dissolution. Allow the solution to equilibrate for a longer period on a shaker.
Incorrect solvent choice The chosen organic co-solvent is not effective enough at the tolerated concentration. Action: If using ethanol, consider switching to DMSO for the stock solution, as it is a stronger solvent for many hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

Objective: To prepare a 10 mM stock solution of Cbz-L-ethionine in DMSO for subsequent dilution in a biological buffer.

Materials:

  • N-alpha-Carbobenzoxy-L-ethionine (MW: 283.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.83 mg of Cbz-L-ethionine and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • This 10 mM stock solution can be stored at -20°C. Before use, thaw and vortex to ensure homogeneity.

  • For preparing a working solution (e.g., 10 µM), add 1 µL of the 10 mM stock to 999 µL of your pre-warmed biological buffer with vigorous mixing.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the solubility of Cbz-L-ethionine.

Materials:

  • N-alpha-Carbobenzoxy-L-ethionine

  • A series of buffers (e.g., 50 mM Sodium Acetate pH 4.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.5)

  • Shaking incubator

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of solid Cbz-L-ethionine to separate vials, each containing a known volume of the different pH buffers.

  • Ensure there is undissolved solid in each vial to confirm saturation.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[1]

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of dissolved Cbz-L-ethionine in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a relevant wavelength or a calibrated HPLC method).

  • Compare the measured solubilities at the different pH values.

Data Summary and Visualization

Table 1: Common Approaches for Solubilizing Cbz-L-ethionine
Method Agent/Technique Mechanism of Action Typical Starting Concentration Considerations
Co-solvency DMSO, EthanolReduces the polarity of the aqueous medium.0.1 - 1% (v/v) final concentrationCheck for solvent toxicity in your specific assay.
pH Adjustment Buffers (e.g., HEPES, Phosphate)Increases the proportion of the ionized, more soluble form of the molecule.pH > 5.8Ensure pH compatibility with your biological system.
Complexation HP-β-CyclodextrinEncapsulates the hydrophobic molecule in a soluble complex.1 - 5% (w/v)Can sometimes interfere with compound-protein interactions.
Micellar Solubilization Polysorbate 80 (Tween® 80)Forms micelles that entrap the hydrophobic compound.0.01 - 0.1% (w/v)Potential for cell lysis at higher concentrations.
Diagram 1: Decision Workflow for Solubilizing Cbz-L-ethionine

Solubilization_Workflow start Start: Need to dissolve Cbz-L-ethionine check_assay_tol Is an organic co-solvent (e.g., <0.5% DMSO) tolerated in the assay? start->check_assay_tol use_dmso Prepare concentrated stock in DMSO. Dilute into buffer. check_assay_tol->use_dmso Yes check_ph Can the buffer pH be adjusted to > 6.0? check_assay_tol->check_ph No check_solubility Is the desired concentration achieved without precipitation? use_dmso->check_solubility success Proceed with Experiment check_solubility->success Yes check_solubility->check_ph No failure Consider alternative strategies (e.g., formulation development) check_solubility->failure Still No adjust_ph Use a buffer with pH 7.0-7.5. Re-attempt dissolution. check_ph->adjust_ph Yes use_excipients Incorporate a solubilizing excipient (e.g., HP-β-Cyclodextrin). check_ph->use_excipients No adjust_ph->check_solubility use_excipients->check_solubility

Caption: A decision tree for selecting a suitable solubilization strategy.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Lubrizol. (2022, March 29).
  • Pharmaceutical Technology. (2022, November 2).
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Fisher Scientific. (n.d.). N-Carbobenzoxy-L-methionine 98.0+%, TCI America 5 g | Buy Online.
  • National Institutes of Health. (n.d.). L-Ethionine. PubChem.
  • Amend, J., & Helgeson, H. (1997, January 1). Solubilities of the common L-α-amino acids as a function of temperature and solution pH. Pure and Applied Chemistry.
  • TCI Chemicals. (n.d.). N-Carbobenzoxy-L-methionine | 1152-62-1.
  • ChemBK. (2024, April 9). N-Benzyloxycarbonyl-L-methionine.
  • Parker, A. S., et al. (2018, February 5).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of N-alpha-Carbobenzoxy-L-ethionine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing stalled or incomplete deprotection of N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing stalled or incomplete deprotection of N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine). Removing the Carboxybenzyl (Cbz) group from sulfur-containing amino acids presents a unique mechanistic challenge that renders standard protocols ineffective. This document provides root-cause analysis, alternative validated methodologies, and comprehensive experimental protocols to ensure successful cleavage.

Diagnostic Workflow

TroubleshootingWorkflow A Incomplete Cbz Deprotection of Cbz-L-ethionine BB BB A->BB Yes B Did you use standard catalytic hydrogenation (Pd/C)? D Is the substrate tolerant to strong acids? B->D No C Diagnosis: Thioether Poisoning of Palladium C->D E Protocol A: 33% HBr in Acetic Acid D->E Yes F Protocol B: AlCl3 in HFIP (Mild) D->F No (Mild acid ok) G Alternative: Enzymatic Cleavage D->G No (Strictly neutral) BB->C Yes

Troubleshooting workflow for Cbz-L-ethionine deprotection failures.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does standard catalytic hydrogenation (H₂, Pd/C) fail or stall for Cbz-L-ethionine? A1: The failure is rooted in the chemical structure of L-ethionine, which contains an ethylthioethyl side chain. The sulfur atom in this thioether group possesses lone pairs of electrons that strongly coordinate to the empty d-orbitals of the palladium catalyst surface. This irreversible binding outcompetes the adsorption of hydrogen gas and the Cbz-protected substrate, effectively "poisoning" the active catalytic sites (1 [1]). Consequently, standard hydrogenolysis fails or proceeds at impractically slow rates.

Q2: What are the most reliable chemical alternatives for removing the Cbz group from thioether-containing amino acids? A2: Because palladium catalysis is compromised, acidic cleavage is the gold standard (2 [2]).

  • Strong Acid (HBr/AcOH): Highly effective and relies on the protonation of the carbamate carbonyl followed by nucleophilic attack by the bromide ion.

  • Mild Lewis Acid (AlCl₃/HFIP): If your molecule contains other acid-sensitive moieties (like t-butyl esters), using Aluminum chloride in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a highly selective, mild alternative that tolerates reducible groups and avoids harsh hydrobromic acid (3[3]).

Q3: Can I modify the hydrogenation conditions to overcome catalyst poisoning? A3: If hydrogenation is strictly required, you can attempt to overwhelm the poisoning effect by using a massive excess of catalyst (e.g., 100-200% w/w of Pd/C) or switching to Pearlman's catalyst (Pd(OH)₂/C), which is sometimes more robust against sulfur. Adding an acid additive (like a few drops of glacial acetic acid or HCl) can protonate the thioether slightly, reducing its nucleophilicity and binding affinity to palladium. However, this is empirically less reliable than direct acid cleavage.

Q4: Are there enzymatic methods for Cbz removal that avoid harsh chemicals entirely? A4: Yes, biocatalytic deprotection is an emerging, highly selective alternative. Specific "deprotectase" enzymes, such as the Cbz-cleaving enzyme isolated from Sphingomonas paucimobilis or specific penicillin acylases, can hydrolyze the Cbz carbamate under mild, aqueous conditions without interacting with the thioether side chain (4 [4]).

Quantitative Data: Comparison of Deprotection Methods

The following table summarizes the expected outcomes when applying various deprotection strategies specifically to Cbz-L-ethionine.

MethodReagentsTypical YieldReaction TimeFunctional Group Tolerance
Standard Hydrogenation H₂, 10% Pd/C, MeOH< 10% (Stalls)> 48 hLow (Sulfur poisoning)
Strong Acid Cleavage 33% HBr in AcOH85 - 95%1 - 2 hLow (Cleaves Boc, tBu esters)
Mild Lewis Acid AlCl₃ in HFIP80 - 90%2 - 4 hHigh (Tolerates reducible groups)
Enzymatic Cbz-deprotectase> 90%1.5 - 24 hVery High (Strictly neutral)
Experimental Protocols
Protocol A: Strong Acid Cleavage (33% HBr in Acetic Acid)

Mechanistic rationale: The strong acid protonates the carbamate, and the nucleophilic bromide ion attacks the benzyl carbon, liberating benzyl bromide, carbon dioxide, and the free amine.

Step 1: Setup and Dissolution

  • In a well-ventilated fume hood, equip a dry, round-bottom flask with a magnetic stir bar.

  • Dissolve Cbz-L-ethionine (1.0 equivalent) in a minimum volume of glacial acetic acid to ensure a homogenous solution.

Step 2: Reagent Addition

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add 33% Hydrobromic acid (HBr) in acetic acid (typically 3 to 5 equivalents of HBr). Caution: Highly corrosive and fuming.

  • Remove the ice bath and allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring & Self-Validation

  • Stir for 1 to 2 hours. Self-Validation: The reaction visually validates its own progress. As the lipophilic Cbz group is cleaved, the resulting L-ethionine hydrobromide salt (which is highly polar and insoluble in the acidic medium) will begin to precipitate out of the solution as a white solid.

  • Monitor completion via LC-MS to ensure total consumption of the starting material.

Step 4: Precipitation and Isolation

  • Once complete, add a large excess of cold, anhydrous diethyl ether (at least 10 volumes relative to the reaction mixture) to fully crash out the L-ethionine hydrobromide salt.

  • Filter the white precipitate through a sintered glass funnel.

  • Wash the filter cake extensively with cold diethyl ether to remove residual acetic acid and the benzyl bromide byproduct.

  • Dry the product under a high vacuum.

Protocol B: Mild Lewis Acid Cleavage (AlCl₃ in HFIP)

Mechanistic rationale: HFIP stabilizes the cationic intermediates, allowing the Lewis acid (AlCl₃) to facilitate the cleavage of the Cbz group without the need for harsh Brønsted acids, preserving sensitive functional groups.

Step 1: Setup

  • In a clean, dry flask, dissolve Cbz-L-ethionine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve an approximate 0.1 M concentration.

Step 2: Reaction

  • Add anhydrous Aluminum chloride (AlCl₃) (3.0 equivalents) in one portion.

  • Stir the mixture at room temperature. The reaction typically reaches completion within 2 to 4 hours.

Step 3: Quench, Work-up & Self-Validation

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral.

  • Extract the mixture with dichloromethane (DCM) (3x).

  • Self-Validation: The successful cleavage of the Cbz group generates a free zwitterionic amine. During this work-up, the shift in solubility—where the highly water-soluble free L-ethionine partitions entirely into the aqueous layer at neutral pH, leaving organic byproducts (like benzyl derivatives) in the DCM layer—serves as a physical validation of deprotection.

  • Isolate the aqueous layer, adjust the pH to L-ethionine's isoelectric point (~pH 5.5-6.0), and use ion-exchange chromatography for final purification.

References
  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem. 1

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 2

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674. 3

  • Faraday Discussions. (2024). Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry.4

Sources

Troubleshooting

Technical Support Center: Optimizing N-alpha-Carbobenzoxy-L-ethionine Synthesis

Welcome to the technical support center for the synthesis of N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine). This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yield and purity. My insights are drawn from established chemical principles and field-proven experience in peptide synthesis and protecting group chemistry.

Introduction: The Importance of Cbz-L-ethionine

N-alpha-Carbobenzoxy-L-ethionine is a critical building block in the synthesis of various peptides and peptidomimetics. The carbobenzoxy (Cbz) protecting group masks the nucleophilicity of the alpha-amino group of L-ethionine, preventing unwanted side reactions during peptide coupling.[1][2] Achieving a high yield and purity of Cbz-L-ethionine is paramount for the successful synthesis of the final target molecule. This guide will walk you through the intricacies of this synthesis, focusing on the widely used Schotten-Baumann reaction.[3][4][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Cbz-L-ethionine.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Cbz protection of L-ethionine can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate pH Control: The Schotten-Baumann reaction is highly pH-dependent. The ideal pH range is typically between 8 and 10.[6]

    • Causality: If the pH is too low, the amine group of L-ethionine will be protonated, reducing its nucleophilicity and slowing down the reaction. If the pH is too high, hydrolysis of the benzyl chloroformate (Cbz-Cl) reagent will be accelerated, consuming the reagent before it can react with the amino acid.[6]

    • Solution: Use a pH meter to monitor and maintain the pH of the reaction mixture by the slow, dropwise addition of a base solution (e.g., 2M NaOH).

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants is crucial.

    • Causality: An insufficient amount of Cbz-Cl will result in incomplete conversion of L-ethionine. A large excess of Cbz-Cl can lead to the formation of byproducts and complicates purification.

    • Solution: Typically, a slight excess of Cbz-Cl (1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.

  • Poor Reagent Quality: The purity of your starting materials directly impacts the reaction outcome.

    • Causality: Impurities in L-ethionine can compete in side reactions. Decomposed Cbz-Cl (often due to moisture) will be unreactive.

    • Solution: Use high-purity L-ethionine. Ensure your Cbz-Cl is fresh and has been stored under anhydrous conditions.

  • Inefficient Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential.

    • Causality: Inefficient mixing reduces the interfacial area between the aqueous and organic phases, limiting the reaction rate.[3][4]

    • Solution: Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture.

Question: I am observing a significant amount of a greasy, insoluble byproduct. What is it and how can I prevent its formation?

Answer:

The greasy byproduct is likely N,N-bis(carbobenzoxy)-L-ethionine or a related over-alkylation product.

  • Causality: This can occur if there is a localized high concentration of Cbz-Cl and base, leading to the reaction of a second molecule of Cbz-Cl with the newly formed carbamate.

  • Solution:

    • Slow Addition: Add the Cbz-Cl and base solution slowly and simultaneously from separate addition funnels to the vigorously stirred reaction mixture. This maintains a low, steady concentration of the reagents.

    • Temperature Control: Keep the reaction temperature low (0-5 °C) to moderate the reaction rate and minimize side reactions.

Question: My final product is difficult to crystallize. What can I do?

Answer:

Difficulty in crystallization is often due to the presence of impurities or residual solvent.

  • Causality: Impurities can disrupt the crystal lattice formation. Residual solvents can act as anti-solvents or co-solvents, hindering crystallization.

  • Solution:

    • Purification: If impurities are suspected, consider purifying the crude product by flash column chromatography on silica gel before attempting crystallization.

    • Solvent System: Experiment with different solvent systems for crystallization. A common technique is to dissolve the product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed, followed by cooling.

    • Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the Schotten-Baumann synthesis of Cbz-L-ethionine?

A biphasic system is generally preferred. A common choice is a mixture of water and a water-immiscible organic solvent like diethyl ether or dichloromethane.[3][4] The L-ethionine is dissolved in the aqueous basic phase, while the Cbz-Cl is in the organic phase. This setup facilitates the reaction at the interface and simplifies the work-up.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (L-ethionine, which will remain at the baseline) from the product (Cbz-L-ethionine, which will have a higher Rf value). The disappearance of the L-ethionine spot (visualized with ninhydrin stain) indicates the completion of the reaction.

Q3: Is the thioether group in L-ethionine sensitive to the reaction conditions?

Under the standard basic conditions of the Schotten-Baumann reaction, the thioether group of L-ethionine is generally stable and does not undergo significant side reactions. However, it's always good practice to avoid harsh oxidizing conditions during work-up and purification.

Q4: What are the best practices for purifying the final product?

The typical work-up involves separating the organic layer, washing it with dilute acid (to remove any unreacted amine and excess base) and brine, and then drying it over an anhydrous salt (e.g., Na2SO4). The crude product is then obtained by evaporating the solvent. For high purity, recrystallization is the preferred method. If the product is an oil or difficult to crystallize, flash column chromatography is an effective alternative.

Q5: How do I confirm the identity and purity of my synthesized Cbz-L-ethionine?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic peaks for the carbamate and carboxylic acid functional groups.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

Experimental Protocols

Standard Protocol for N-alpha-Carbobenzoxy-L-ethionine Synthesis

This protocol is a good starting point for the synthesis.

Reagent/ParameterQuantity/ValueNotes
L-Ethionine10.0 g (61.2 mmol)
2 M Sodium Hydroxide~60 mLUsed to dissolve L-ethionine and maintain pH
Diethyl Ether100 mLOrganic solvent
Benzyl Chloroformate (Cbz-Cl)10.0 mL (70.4 mmol)1.15 equivalents
Reaction Temperature0-5 °CMaintained with an ice bath
Reaction Time2-4 hoursMonitor by TLC
Work-upAcid wash (1M HCl), Brine wash
PurificationRecrystallization from Ethyl Acetate/Hexane
Expected Yield ~80-90%

Step-by-Step Methodology:

  • Dissolve L-ethionine in 50 mL of 2 M NaOH in a three-necked flask equipped with a mechanical stirrer and two addition funnels. Cool the solution to 0-5 °C in an ice bath.

  • Add 100 mL of diethyl ether to the flask.

  • Simultaneously, add benzyl chloroformate and 2 M NaOH solution dropwise from the two separate addition funnels over a period of 1 hour, while maintaining the pH of the aqueous layer between 9 and 10.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC until the L-ethionine is consumed.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure N-alpha-Carbobenzoxy-L-ethionine as a white solid.

Optimized Protocol for High Yield and Purity

This protocol incorporates best practices for maximizing yield and minimizing byproducts.

Reagent/ParameterQuantity/ValueNotes
L-Ethionine10.0 g (61.2 mmol)High purity grade
1 M Sodium Carbonate100 mLBuffer to maintain pH
Dichloromethane150 mLOrganic solvent
Benzyl Chloroformate (Cbz-Cl)9.5 mL (66.8 mmol)1.1 equivalents
Reaction Temperature0 °CStrictly maintained
Reaction Time4-6 hoursMonitor by TLC
Work-upAcid wash (0.5M HCl), Brine wash
PurificationFlash Column Chromatography followed by Recrystallization
Expected Yield >90%

Step-by-Step Methodology:

  • Suspend L-ethionine in 100 mL of 1 M sodium carbonate solution in a three-necked flask with vigorous mechanical stirring. Cool the suspension to 0 °C.

  • Add 150 mL of dichloromethane to the flask.

  • Slowly add benzyl chloroformate dropwise over 1.5-2 hours, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.

  • Separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic extracts, wash with 0.5 M HCl (2 x 75 mL), water (75 mL), and brine (75 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

  • Combine the pure fractions, evaporate the solvent, and recrystallize the residue from ethyl acetate/hexane.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve L-Ethionine in aqueous base B Cool to 0-5 °C A->B C Add organic solvent (e.g., Diethyl Ether) B->C D Slow, simultaneous dropwise addition of Cbz-Cl and base C->D E Maintain pH 9-10 and temperature 0-5 °C D->E F Stir for 2-4 hours (Monitor by TLC) E->F G Separate organic layer F->G H Wash with dilute acid and brine G->H I Dry over anhydrous salt H->I J Evaporate solvent I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS, IR, HPLC) K->L

Caption: Experimental workflow for Cbz-L-ethionine synthesis.

Troubleshooting Logic

G Start Low Yield or Impure Product P1 Check pH Control Start->P1 S1 Maintain pH 8-10 with slow base addition P1->S1 Incorrect P2 Review Reagent Stoichiometry P1->P2 Correct End Optimized Synthesis S1->End S2 Use 1.1-1.5 eq. of Cbz-Cl P2->S2 Incorrect P3 Assess Reagent Quality P2->P3 Correct S2->End S3 Use high-purity starting materials P3->S3 Incorrect P4 Evaluate Mixing Efficiency P3->P4 Correct S3->End S4 Ensure vigorous stirring P4->S4 Incorrect P4->End Correct S4->End

Caption: Troubleshooting flowchart for Cbz-L-ethionine synthesis.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 1184-1194. [Link]

  • Organic Syntheses. N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Google Patents. CN102584633B - Lysine alpha-amino carbobenzoxy high-efficiency selective protection method and product thereof.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Optimization

Reducing steric hindrance side reactions with N-alpha-Carbobenzoxy-L-ethionine

A Guide to Mitigating Steric Hindrance and Associated Side Reactions in Advanced Peptide Synthesis Welcome to the technical support center for N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine). This resource is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Steric Hindrance and Associated Side Reactions in Advanced Peptide Synthesis

Welcome to the technical support center for N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine). This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid analogue into their synthetic workflows. As a non-proteinogenic amino acid, L-ethionine offers valuable properties for peptide modification and drug design. However, its structure, particularly when combined with the classical Carbobenzoxy (Cbz) protecting group, presents significant steric challenges that can lead to incomplete reactions and undesirable side products.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these hurdles and achieve optimal synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does N-alpha-Cbz-L-ethionine contribute to it?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement and size of atomic groups within a molecule obstruct a chemical reaction.[1] In peptide synthesis, this occurs when bulky groups near the reactive centers (the carboxylic acid and the N-terminal amine) physically block their approach, preventing or slowing the formation of an amide bond.[1]

N-alpha-Cbz-L-ethionine presents a dual steric challenge:

  • The N-alpha-Carbobenzoxy (Cbz) Group: The Cbz group, while a robust and foundational protecting group in peptide chemistry, is sterically demanding due to its benzyl ring.[2][3][4] This bulk can shield the carboxylic acid during activation and coupling.

  • The L-ethionine Side Chain: L-ethionine is an analogue of methionine where the side-chain methyl group is replaced by an ethyl group (-CH₂CH₂SCH₂CH₃). This seemingly small change significantly increases the steric bulk and alters the conformational flexibility of the side chain compared to methionine, further impeding access to the peptide backbone.[5][6]

Q2: My coupling reaction with Cbz-L-ethionine has failed or is very low-yield. How do I confirm steric hindrance is the cause?

A: Differentiating steric hindrance from other issues like poor reagent quality or peptide aggregation is critical. Steric hindrance is likely the primary culprit if you observe:

  • Sequence-Dependent Failure: The coupling fails specifically at the Cbz-L-ethionine residue, whereas other couplings in the sequence proceeded smoothly.

  • Reagent-Dependent Efficacy: Standard coupling reagents like DCC/HOBt show poor results, while more potent reagents show some improvement.

  • Incomplete Reaction Over Time: Even with extended reaction times, the reaction stalls, as confirmed by a positive ninhydrin test (indicating unreacted free amines).[7] This suggests a high activation energy barrier that cannot be overcome under standard conditions.

Q3: What are the most common side reactions associated with sterically hindered couplings involving Cbz-L-ethionine?

A: The primary side reaction is incomplete coupling , which leads to deletion sequences (peptides missing the intended Cbz-L-ethionine residue). Another significant risk is racemization . Slow coupling reactions allow the activated amino acid ester to cyclize into an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by base, leading to a loss of stereochemical integrity at the alpha-carbon.[8][9]

Troubleshooting Guide: Overcoming Low Coupling Efficiency

Low coupling efficiency is the most frequent challenge encountered with Cbz-L-ethionine. The following sections provide a systematic approach to troubleshooting this issue.

Issue: Incomplete Amide Bond Formation

Primary Cause: The combined steric bulk of the Cbz group and the ethionine side chain prevents the nucleophilic attack of the N-terminal amine on the activated carboxyl group of Cbz-L-ethionine.

Solution 1: Selection of High-Potency Coupling Reagents

Standard carbodiimide reagents (DCC, DIC) are often inefficient for sterically demanding couplings.[10] Switching to a more powerful in situ activating reagent is the most effective strategy. These reagents form highly reactive esters that can overcome the steric barrier.

Coupling ReagentClassKey Advantages for Hindered CouplingsConsiderations
HATU Uronium SaltForms highly reactive OAt esters. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, accelerating the coupling. Very effective at overcoming steric hindrance.[11]Requires a non-nucleophilic base (e.g., DIPEA). Can cause guanidinylation of the free N-terminus if used in large excess.
PyAOP Phosphonium SaltAlso forms highly reactive OAt esters. Considered one of the most reactive coupling reagents available.[11] Excellent for difficult couplings involving N-methyl or other hindered residues.[12][13]Higher cost. Byproducts are non-carcinogenic, unlike older phosphonium reagents like BOP.[12]
COMU Uronium SaltForms reactive Oxyma esters. Exists in the more reactive uronium form and requires only one equivalent of base.[13] Generally performs better than HOBt-based reagents.Newer reagent, may be less characterized in some specific systems compared to HATU.
PyBOP Phosphonium SaltForms OBt esters. A strong coupling reagent that is a safer alternative to the carcinogenic BOP reagent.[12] Effective for many difficult couplings.[12]Generally less reactive than HATU or PyAOP for extremely hindered cases.

Recommendation: Start by switching to HATU as it provides an excellent balance of reactivity, cost, and extensive documentation for overcoming steric hindrance.[11]

Solution 2: Optimization of Reaction Conditions

If changing the coupling reagent is insufficient, further optimization is necessary.

  • Increase Reagent Equivalents: Use a higher excess of the Cbz-L-ethionine and coupling reagent (e.g., increase from 3 to 5 equivalents relative to the resin).

  • Extend Reaction Time: Monitor the reaction over a longer period. Sterically hindered couplings are slow and may require several hours (4-24 hours) to approach completion.[1]

  • Increase Temperature: Gently increasing the temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier. However, this must be done with caution as elevated temperatures significantly increase the risk of racemization.[1]

  • Choice of Solvent: N,N-Dimethylformamide (DMF) is the standard solvent. In cases of peptide aggregation, which can be exacerbated by hindered residues, switching to N-Methyl-2-pyrrolidone (NMP) may improve solvation and reaction kinetics.[12][14]

Solution 3: Utilizing Sterically Hindered Bases

The choice of base is crucial for both activating the coupling reagent and minimizing side reactions.

  • N,N-Diisopropylethylamine (DIPEA): The most common non-nucleophilic base used in peptide synthesis.

  • 2,4,6-Collidine: A more sterically hindered base that has been shown to be efficient in segment couplings where racemization is a major concern.[15] Its bulk can help prevent base-catalyzed side reactions, including racemization of the activated ester.

Experimental Protocols
Protocol 1: High-Efficiency Coupling of Cbz-L-ethionine using HATU

This protocol is designed to maximize coupling efficiency for the sterically demanding Cbz-L-ethionine residue during Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • N-alpha-Cbz-L-ethionine (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with agitation (shaker or N₂ bubbling)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (as confirmed by a negative Kaiser test after washing away piperidine). Wash the resin thoroughly with DMF (5 x 1 min) and drain.

  • Pre-activation of Amino Acid:

    • In a separate, dry vial, dissolve N-alpha-Cbz-L-ethionine and HATU in DMF.

    • Add DIPEA to the solution.

    • Vortex the mixture and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained peptide-resin.

    • Ensure the resin is fully suspended and agitate the mixture at room temperature for at least 4 hours.

  • Reaction Monitoring:

    • After 4 hours, take a small sample of resin beads, wash them thoroughly with DMF and then dichloromethane, and dry them.

    • Perform a ninhydrin (Kaiser) test.[7]

    • If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to the washing step.

    • If the test is positive (beads are blue/purple): The coupling is incomplete. Continue the reaction, checking every 2-4 hours. If the reaction has stalled, drain the vessel and repeat the coupling step with a fresh solution of activated Cbz-L-ethionine (recoupling).

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.

Visualizing the Problem and Solution
Diagram 1: The Steric Hindrance Challenge

The following diagram illustrates how the bulky Cbz and ethionine side chain physically obstruct the approach of the incoming amine.

Steric_Hindrance cluster_CbzEth Cbz-L-Ethionine (Activated) cluster_Peptide Peptide Chain on Resin Activated_Carboxyl C=O (Activated) Cbz_Group Cbz Group (Bulky) Activated_Carboxyl->Cbz_Group shields Ethionine_Side_Chain Ethionine Side Chain (-CH2CH2SEt) (Bulky & Flexible) Activated_Carboxyl->Ethionine_Side_Chain shields N_Terminal_Amine N-Terminal Amine (H2N-) N_Terminal_Amine->Activated_Carboxyl   Nucleophilic Attack (Obstructed)

Caption: Steric hindrance from the Cbz group and ethionine side chain.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

This workflow provides a logical decision-making process for addressing coupling failures with Cbz-L-ethionine.

Troubleshooting_Workflow Start Low Coupling Yield with Cbz-L-Ethionine Observed CheckReagent Are you using a standard coupling reagent (e.g., DCC/DIC)? Start->CheckReagent SwitchReagent Switch to a high-potency reagent (e.g., HATU, PyAOP) CheckReagent->SwitchReagent Yes CheckConditions Is coupling still incomplete? CheckReagent->CheckConditions No SwitchReagent->CheckConditions Optimize Optimize Conditions: 1. Increase equivalents (3-5x) 2. Extend reaction time (4-24h) 3. Cautiously increase temp. (to 40°C) CheckConditions->Optimize Yes Success Coupling Successful. Proceed with synthesis. CheckConditions->Success No CheckCompletion Is coupling complete? Optimize->CheckCompletion CheckCompletion->Success Yes Recouple Perform a second coupling (recouple) with fresh reagents. CheckCompletion->Recouple No Recouple->Success

Caption: A decision workflow for troubleshooting low coupling yields.

References
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Peptide Scientific.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ChemPep Inc. Overview of Peptide Coupling Reagents.
  • AAPPTec. Coupling Reagents.
  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Master Organic Chemistry. (2018).
  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Mohammed, S., & Syed, S. (2018). Side reactions in peptide synthesis: An overview.
  • O'Brien, E. S., et al. (2016). Understanding the physical basis for the side-chain conformational preferences of methionine.
  • Mohammed, S., & Syed, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Grün, J. T., et al. (2024). Persistence of Methionine Side Chain Mobility at Low Temperatures in a Nine‐Residue Low Complexity Peptide, as Probed by H Solid‐State NMR.
  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of N-alpha-Carbobenzoxy-L-ethionine During Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization of N-al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization of N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine) during coupling reactions. Maintaining the stereochemical integrity of amino acids is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and may significantly alter the biological activity of the final peptide.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stereochemical purity of your synthetic peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments that suggest racemization of Cbz-L-ethionine has occurred.

Issue 1: My final peptide product shows significant diastereomeric impurity after coupling with Cbz-L-ethionine. What went wrong?

The presence of diastereomeric impurities is a strong indicator that racemization has occurred at the Cbz-L-ethionine residue during the coupling step. Several factors in your reaction setup could be the cause. Let's break down the potential culprits and how to address them.

Potential Cause 1: The Coupling Reagent

The choice of coupling reagent is a primary factor in controlling racemization.[2] Some reagents are inherently more likely to promote the formation of the planar oxazolone intermediate, which is the main pathway to racemization.[1][2][3]

  • Carbodiimides (e.g., DCC, DIC) used alone: These are known to cause significant racemization if used without additives.[1][4][5]

  • Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): While generally efficient, these can still lead to racemization, especially with sensitive amino acids.[1][4]

Recommended Solutions:

  • Incorporate Racemization-Suppressing Additives: When using carbodiimide coupling reagents, it is crucial to include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1][6]

  • Choose a Reagent Known for Low Racemization: Consider using a coupling reagent with a proven track record of minimizing racemization. HOAt-based reagents like HATU generally offer better suppression of racemization compared to their HOBt-based counterparts.[8]

  • Consider Copper (II) Chloride as a Co-additive: For solution-phase synthesis, the simultaneous use of HOBt and copper (II) chloride with a carbodiimide has been shown to be highly effective in eliminating racemization.[9][10]

Potential Cause 2: The Base

The choice of base and its concentration can significantly influence the rate of racemization.[1][7] Strong, non-sterically hindered bases can accelerate the abstraction of the alpha-proton from the oxazolone intermediate, leading to loss of stereochemistry.[1][2]

  • N,N-diisopropylethylamine (DIPEA): A commonly used base that can contribute to racemization.[1]

Recommended Solutions:

  • Use a Weaker or More Sterically Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][7]

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.[1]

Potential Cause 3: Reaction Temperature

Higher reaction temperatures accelerate most chemical reactions, including the rate of racemization.[1][11]

Recommended Solution:

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[1] If using microwave-assisted peptide synthesis, lowering the temperature is also beneficial.[12][13]

Potential Cause 4: Solvent Polarity

The polarity of the solvent can affect the rate of racemization.[1][14][15] While polar aprotic solvents like DMF and NMP are common in solid-phase peptide synthesis (SPPS), they may not always be the optimal choice for minimizing racemization.

Recommended Solution:

  • Evaluate Solvent Choice: For particularly sensitive couplings, consider less polar solvents. Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) have been shown to be more favorable in some cases than chloroform, dichloromethane, or acetonitrile.[15]

Issue 2: The coupling reaction with Cbz-L-ethionine is slow, and I'm concerned about increasing racemization with longer reaction times.

A sluggish coupling reaction increases the time the activated Cbz-L-ethionine is susceptible to racemization. The goal is to achieve rapid amide bond formation, which kinetically outcompetes the racemization pathway.[2]

Recommended Solutions:

  • Optimize Coupling Reagent and Additives:

    • Use a highly efficient coupling reagent system like HATU/HOAt or COMU/Oxyma. These reagents are known for their rapid coupling kinetics.[8]

    • Ensure you are using the correct stoichiometry of the coupling reagent and additive.

  • Pre-activation Time: Minimize the pre-activation time of the Cbz-L-ethionine before adding it to the amine component. Prolonged activation times can increase the risk of oxazolone formation.[8]

  • Concentration: Increasing the concentration of the reactants can sometimes accelerate the coupling reaction. Phosphonium reagents are generally more soluble in DMF than uronium reagents, allowing for reactions at higher concentrations.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-acylated amino acids like Cbz-L-ethionine?

A: The predominant mechanism of racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][8] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2] Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers.[2]

Q2: Why is it so important to prevent racemization in peptide synthesis?

A: The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. The introduction of even minor amounts of diastereomeric impurities due to racemization can drastically reduce or alter the peptide's therapeutic efficacy and may lead to unforeseen off-target effects.[1]

Q3: Are certain amino acids more prone to racemization than others?

A: Yes. While any chiral amino acid can undergo racemization, some are particularly susceptible under standard synthesis conditions. These include:

  • Histidine (His): The imidazole side chain can catalyze racemization.[1][10]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][10]

  • Serine (Ser) [1]

  • Phenylalanine (Phe) [1]

While ethionine is not as commonly cited as being highly susceptible, the principles for preventing racemization apply to all chiral amino acids.

Q4: What is the role of additives like HOBt and HOAt?

A: Additives like HOBt and HOAt are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They work by intercepting the highly reactive O-acylisourea intermediate that is initially formed, converting it into a more stable active ester (an OBt or OAt ester).[6] This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[6]

Visualizing the Problem and Solution

Mechanism of Racemization

The following diagram illustrates the primary pathway for racemization via oxazolone formation.

racemization_mechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway Cbz-L-Ethionine Cbz-L-Ethionine Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Cbz-L-Ethionine->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Cyclization Racemic_Mixture Racemic Mixture (L- and D-Ethionine Peptide) Oxazolone->Racemic_Mixture Amine Attack Activated_Intermediate_2 Activated Intermediate (e.g., O-acylisourea) Stable_Active_Ester Stable Active Ester (e.g., OBt/OAt Ester) Activated_Intermediate_2->Stable_Active_Ester + Additive (HOBt/HOAt) Desired_Peptide Desired L-Peptide (No Racemization) Stable_Active_Ester->Desired_Peptide Amine Attack

Caption: Racemization vs. Suppression Pathways.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving racemization issues with Cbz-L-ethionine coupling.

troubleshooting_workflow start Racemization Detected reagent_check Review Coupling Reagent and Additives start->reagent_check base_check Evaluate Base (Type and Concentration) reagent_check->base_check solution_reagent Use DIC/Oxyma or HATU/HOAt reagent_check->solution_reagent temp_check Check Reaction Temperature base_check->temp_check solution_base Switch to NMM or 2,4,6-collidine base_check->solution_base solvent_check Consider Solvent Polarity temp_check->solvent_check solution_temp Lower Temperature to 0°C temp_check->solution_temp solution_solvent Test Less Polar Solvents (e.g., THF) solvent_check->solution_solvent end_node Racemization Minimized solution_reagent->end_node solution_base->end_node solution_temp->end_node solution_solvent->end_node

Caption: Decision Workflow for Minimizing Racemization.

Experimental Protocols

Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization in SPPS

This protocol provides a robust starting point for minimizing racemization during the coupling of Cbz-L-ethionine in solid-phase peptide synthesis.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).[1]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.[1]

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve 3-5 equivalents of Cbz-L-ethionine in DMF. b. Add 3-5 equivalents of Oxyma. c. Add 3-5 equivalents of Diisopropylcarbodiimide (DIC). d. Allow the mixture to pre-activate for 1-5 minutes.[1] e. Add the activation mixture to the washed resin. f. Allow the coupling reaction to proceed for 1-2 hours at room temperature, or preferably at 0°C.[1]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test or another appropriate method to confirm the completion of the coupling reaction.[1]

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method for determining the extent of racemization in your synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

  • Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Total Acid Hydrolysis: Hydrolyze a small sample of the crude peptide to its constituent amino acids (e.g., using 6N HCl at 110°C for 24 hours).

  • Sample Preparation: Dry the hydrolysate to remove the acid and re-dissolve the amino acid mixture in a suitable buffer.[1]

  • Chiral HPLC Analysis: a. Inject the sample onto a chiral HPLC column capable of separating L- and D-amino acid enantiomers.[1] b. Use an appropriate mobile phase to achieve separation. c. Integrate the peak areas for the L-ethionine and any detected D-ethionine to calculate the percentage of racemization.

Data Summary

The choice of coupling reagent and additives has a profound impact on the level of racemization. The following table summarizes representative data on the formation of the D-isomer for a sensitive amino acid under various coupling conditions.

Coupling ReagentBaseAdditive% D-Isomer (Epimerization)
DICDIPEANoneHigh
HBTUDIPEA(Internal)Moderate
DICNMMHOBtLow
HATUNMM(Internal)Very Low
DICNMMOxymaVery Low

Note: The exact percentage of racemization is sequence and condition-dependent. This table provides a general comparison of the relative racemization potential of different reagent systems.[1][5]

References

  • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Vertex AI Search URL
  • Title: Simultaneous use of 1-hydroxybenzotriazole and copper(II)
  • Title: Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis Source: Benchchem URL
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL
  • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: BOC Sciences URL
  • Title: Overview of Peptide Coupling Reagents Source: ChemPep URL
  • Title: Peptide formation in microdroplets appears to involve a reaction intermediate, the oxazolone Source: PNAS URL
  • Title: Technical Support Center: Minimizing Racemization During Amino Acid Activation Source: Benchchem URL
  • Title: Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)
  • Title: Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis Source: PubMed URL
  • Title: Optimizing Peptide Coupling: Key Techniques Source: BenchChem URL
  • Title: Amino-acids and peptides. Part XXXV.
  • Title: Racemization in stepwise solid-phase peptide synthesis at elevated temperature Source: ResearchGate URL
  • Title: A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Title: Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source: ACS Publications URL
  • Title: A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity Source: Benchchem URL
  • Title: Peptide Coupling Reagents Guide Source: Novabiochem URL
  • Title: Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL

Sources

Reference Data & Comparative Studies

Validation

N-alpha-Carbobenzoxy-L-ethionine vs N-alpha-Fmoc-L-ethionine in peptide synthesis

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals navigating the synthesis of thioether-containing peptides. Introduction: The Thioether Challenge in Peptide Synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals navigating the synthesis of thioether-containing peptides.

Introduction: The Thioether Challenge in Peptide Synthesis

The incorporation of unnatural amino acids like L-ethionine —an ethyl analogue of methionine—has become increasingly critical in structural biology and drug discovery. L-ethionine is widely used to study protein methylation pathways, synthesize S-adenosylmethionine (SAM) analogues, and probe ribosomal translation mechanisms.

However, synthesizing ethionine-containing peptides introduces a significant chemical hurdle: the thioether side chain . The sulfur atom in ethionine is a soft Lewis base that strongly coordinates with transition metals. This inherent chemical property dictates the entire synthetic strategy, particularly the choice of N-alpha protecting groups.

This guide objectively compares the two primary protecting group strategies for L-ethionine—N-alpha-Carbobenzoxy-L-ethionine (Z-L-ethionine) and N-alpha-Fmoc-L-ethionine —detailing the mechanistic causality behind their performance, orthogonal compatibility, and standard operating protocols.

Mechanistic Analysis: Catalyst Poisoning vs. Base Elimination

The fundamental divergence between Z and Fmoc strategies lies in their deprotection mechanisms and how these mechanisms interact with the ethionine thioether.

The Z-L-ethionine Dilemma: Palladium Poisoning

The Carbobenzoxy (Z or Cbz) group is a classical protecting group traditionally removed via catalytic hydrogenolysis (H₂ gas over a Palladium-on-Carbon catalyst) [1]. However, the thioether sulfur of L-ethionine acts as a potent catalyst poison. It irreversibly binds to the active sites of the Pd(0) catalyst, preventing the activation of hydrogen gas and completely halting the deprotection cycle [2].

Because catalytic hydrogenation fails, chemists using Z-L-ethionine are forced to rely on harsh acidolysis (e.g., 33% HBr in Acetic Acid or liquid HF). These harsh conditions generate highly reactive carbocations that can alkylate the ethionine sulfur, forming unwanted sulfonium salts and drastically reducing the final yield.

The Fmoc-L-ethionine Advantage: Mild Beta-Elimination

The Fluorenylmethyloxycarbonyl (Fmoc) group is the modern standard for Solid-Phase Peptide Synthesis (SPPS). Fmoc is deprotected via a base-catalyzed beta-elimination mechanism, typically using 20% piperidine in DMF [3]. This process is entirely metal-free and operates under mild basic conditions, completely bypassing the thioether poisoning issue. Furthermore, Fmoc deprotection is orthogonal to acid-labile side-chain protecting groups, allowing for precise, automated peptide assembly.

Mechanism Substrate Protected L-Ethionine Fmoc Fmoc Group Substrate->Fmoc Z Z (Cbz) Group Substrate->Z Base Piperidine (Base) Fmoc->Base PdC Pd/C + H2 Z->PdC BetaElim Beta-Elimination Base->BetaElim FreeAmine Free Amine (Ready for Coupling) BetaElim->FreeAmine Inhibition Thioether-Pd Coordination PdC->Inhibition Failed Incomplete Deprotection Inhibition->Failed

Mechanistic divergence: Fmoc beta-elimination vs. Z-group palladium catalyst poisoning.

Quantitative Comparison: Fmoc vs. Z for L-Ethionine

The following table summarizes the performance metrics and chemical compatibility of both derivatives based on standard peptide synthesis parameters.

ParameterN-alpha-Fmoc-L-ethionineN-alpha-Z-L-ethionine
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Standard Deprotection 20% Piperidine in DMF (Mild Base)33% HBr in AcOH (Harsh Acid)
Catalyst Poisoning Risk None (Metal-free mechanism)High (Pd/C is poisoned by thioether)
Side-Reaction Risk Low (Requires scavengers only at final cleavage)High (Risk of sulfur alkylation during HBr cleavage)
Orthogonality Excellent (Orthogonal to Boc/tBu groups)Poor (HBr cleaves Boc/tBu groups simultaneously)
Automation Compatibility Highly compatible (Standard UV monitoring)Incompatible (Requires manual workup/precipitation)

Strategic Decision Workflow

When designing a synthesis route for an ethionine-containing peptide, the choice of protecting group dictates the downstream cleavage and purification steps.

DecisionTree Start Peptide Contains L-Ethionine? FmocPath Fmoc-L-ethionine (Modern SPPS) Start->FmocPath Optimal Route ZPath Z-L-ethionine (Legacy/Solution Phase) Start->ZPath Alternative Route FmocMech Base Cleavage (20% Piperidine) FmocPath->FmocMech ZMech1 Catalytic Hydrogenation (H2, Pd/C) ZPath->ZMech1 Success High Yield No Side Reactions FmocMech->Success Poison Catalyst Poisoning by Thioether ZMech1->Poison Sulfur binds Pd Acid Fallback: Harsh Acid (HBr/AcOH) Poison->Acid Requires

Decision tree for L-ethionine protecting group strategies, highlighting catalyst poisoning risks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies required to handle both derivatives, including the causality behind specific scavenger selections.

Protocol A: Fmoc-SPPS with Fmoc-L-ethionine[3]

Causality Focus: Preventing thioether alkylation during global acidic cleavage.

  • Resin Swelling & Deprotection: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. The reaction is complete when the absorbance plateaus.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-L-ethionine and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Add the activated mixture to the resin and agitate for 60 minutes.

  • Global Cleavage (Critical Step): Because the final cleavage utilizes Trifluoroacetic acid (TFA), t-butyl carbocations will be generated from side-chain protecting groups. These carbocations will rapidly alkylate the ethionine thioether.

    • Action: Use "Reagent K" or a custom thio-scavenger cocktail: TFA / Thioanisole / Water / Phenol / Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.

    • Causality: EDT and thioanisole act as sacrificial nucleophiles, reacting with carbocations faster than the ethionine sulfur can, thereby preserving the structural integrity of the L-ethionine residue.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge and wash with cold ether three times.

Protocol B: Solution-Phase Deprotection of Z-L-ethionine [1]

Causality Focus: Overcoming catalyst poisoning via acidolysis.

  • Preparation: Dissolve the Z-L-ethionine protected peptide in glacial acetic acid. Note: Do not attempt catalytic hydrogenation (Pd/C), as the ethionine sulfur will immediately poison the catalyst.

  • Scavenger Addition: Add 10 equivalents of anisole to the solution. Causality: Anisole acts as a scavenger for the benzyl carbocations generated during Z-group removal, preventing them from alkylating the ethionine sulfur.

  • Acidolysis: Slowly add a solution of 33% Hydrobromic acid (HBr) in acetic acid. Stir the reaction mixture at room temperature for 45–60 minutes.

  • Workup & Validation: Pour the reaction mixture into a large volume of cold, dry diethyl ether. The deprotected peptide hydrobromide salt will precipitate.

    • Self-Validation: If the product forms a sticky gum instead of a fine powder, hygroscopic salts have formed. Triturate repeatedly with fresh, anhydrous ether until a free-flowing powder is obtained.

Conclusion

For modern peptide synthesis, N-alpha-Fmoc-L-ethionine is unequivocally the superior choice. Its base-labile deprotection mechanism completely circumvents the transition-metal poisoning inherent to thioether-containing amino acids. While Z-L-ethionine remains a viable building block for specific, legacy solution-phase syntheses, it forces the chemist to rely on harsh acidolysis (HBr/AcOH), increasing the risk of side reactions and complicating the purification pipeline.

Researchers developing ethionine-containing therapeutics or biological probes should default to the Fmoc/tBu orthogonal strategy, ensuring the use of highly nucleophilic scavengers (like EDT) during final cleavage to maintain the integrity of the thioether side chain.

References

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice MDPI - Pharmaceuticals URL:[Link]

Comparative

A Comparative Analysis of the Binding Affinities of Cbz-L-ethionine and Cbz-L-methionine to Methionyl-tRNA Synthetase

A Technical Guide for Researchers in Drug Discovery and Molecular Biology In the landscape of competitive inhibition and drug development, understanding the nuanced interactions between ligands and their protein targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Molecular Biology

In the landscape of competitive inhibition and drug development, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides an in-depth comparison of the binding affinities of two closely related amino acid analogs, N-α-Carbobenzyloxy-L-ethionine (Cbz-L-ethionine) and N-α-Carbobenzyloxy-L-methionine (Cbz-L-methionine), with a key enzyme in protein synthesis, Methionyl-tRNA Synthetase (MetRS). By leveraging biophysical techniques, we can dissect the thermodynamic signatures of these interactions, offering insights into the structural and energetic determinants of molecular recognition.

Introduction: The Significance of Methionine Analogs

Methionine is an essential amino acid, playing a critical role as the initiator of protein synthesis in all known organisms.[1][2] Its analog, ethionine, where the terminal methyl group is replaced by an ethyl group, can act as an antimetabolite, disrupting cellular processes by being mistakenly incorporated into proteins. The N-α-Carbobenzyloxy (Cbz) protecting group is frequently used in peptide synthesis, and its presence on these amino acids provides a valuable model system for studying the binding of modified amino acids to their cognate enzymes, a scenario often encountered in drug design.[3][]

The Biological Target: Methionyl-tRNA Synthetase (MetRS)

The fidelity of protein synthesis is maintained by a family of enzymes known as aminoacyl-tRNA synthetases (aaRS).[5] Methionyl-tRNA Synthetase (MetRS) is responsible for the specific recognition and attachment of methionine to its corresponding tRNA (tRNAMet).[2] The active site of MetRS is finely tuned to accommodate the size, shape, and chemical properties of methionine.[6][7][8] Consequently, any alteration to the methionine structure, such as the substitution of a methyl with an ethyl group, is expected to influence its binding affinity to the enzyme. This makes MetRS an ideal target for a comparative binding study of Cbz-L-methionine and Cbz-L-ethionine.

Experimental Design: Isothermal Titration Calorimetry (ITC)

To quantitatively compare the binding affinities, we employ Isothermal Titration Calorimetry (ITC). ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[9][10] This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[9]

The experimental workflow for our comparative ITC analysis is depicted below:

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis MetRS Purify and dialyze MetRS protein ITC_Setup Equilibrate ITC instrument and load samples MetRS->ITC_Setup Ligands Prepare stock solutions of Cbz-L-methionine & Cbz-L-ethionine Ligands->ITC_Setup Titration Inject ligand into MetRS solution ITC_Setup->Titration Heat_Measurement Measure heat change per injection Titration->Heat_Measurement Integration Integrate heat peaks Heat_Measurement->Integration Binding_Isotherm Plot integrated heat vs. molar ratio Integration->Binding_Isotherm Model_Fitting Fit data to a binding model Binding_Isotherm->Model_Fitting Thermo_Params Determine Kd, ΔH, and ΔS Model_Fitting->Thermo_Params

Figure 1: A schematic representation of the Isothermal Titration Calorimetry (ITC) experimental workflow, from sample preparation to thermodynamic parameter determination.

Detailed Experimental Protocol: Isothermal Titration Calorimetry

1. Materials and Reagents:

  • Recombinant E. coli Methionyl-tRNA Synthetase (MetRS), purified to >95% homogeneity.

  • Cbz-L-methionine (commercially available).[11][12][13][14]

  • Cbz-L-ethionine (synthesized from L-ethionine and benzyl chloroformate).

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM β-mercaptoethanol.

2. Sample Preparation:

  • Protein Preparation: Dialyze the purified MetRS extensively against the ITC buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a spectrophotometer (A₂₈₀) and the calculated extinction coefficient. Centrifuge the protein solution at high speed to remove any aggregates.

  • Ligand Preparation: Dissolve Cbz-L-methionine and Cbz-L-ethionine in the final dialysis buffer to create concentrated stock solutions. Determine the exact concentrations of the ligand solutions.

3. ITC Experiment:

  • Instrument Setup: Thoroughly clean the ITC sample and reference cells with the ITC buffer. Set the experimental temperature to 25°C.

  • Sample Loading: Load the MetRS solution (e.g., 20 µM) into the sample cell. Load the Cbz-L-methionine or Cbz-L-ethionine solution (e.g., 200 µM) into the titration syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

4. Data Analysis:

  • Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

  • Plot the integrated heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry (n).

  • Calculate the binding entropy (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Comparative Data Presentation

The following table summarizes the hypothetical, yet plausible, thermodynamic data for the binding of Cbz-L-methionine and Cbz-L-ethionine to MetRS, as would be determined by ITC.

LigandDissociation Constant (Kd) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)Stoichiometry (n)
Cbz-L-methionine 15.2 ± 1.3-8.5 ± 0.2-1.9-6.61.02 ± 0.05
Cbz-L-ethionine 45.8 ± 3.9-6.2 ± 0.4-0.3-5.90.98 ± 0.07

Interpretation of Results

The data clearly indicates that Cbz-L-methionine binds to MetRS with a higher affinity (a lower Kd value) than Cbz-L-ethionine. The approximately three-fold weaker binding of Cbz-L-ethionine can be attributed to differences in both the enthalpic and entropic contributions to the binding energy.

  • Enthalpic Contribution (ΔH): The binding of Cbz-L-methionine is more enthalpically favorable (more negative ΔH) than that of Cbz-L-ethionine. This suggests that the interactions between Cbz-L-methionine and the MetRS active site, such as hydrogen bonds and van der Waals forces, are more optimal. The slightly larger ethyl group of ethionine may introduce a steric clash within the precisely shaped methionine-binding pocket, leading to less favorable van der Waals contacts and a less negative enthalpy change.

  • Entropic Contribution (TΔS): The binding of Cbz-L-methionine is associated with a more significant unfavorable entropy change compared to Cbz-L-ethionine. This is expected, as the binding of a ligand to a protein typically restricts the conformational freedom of both molecules, leading to a decrease in entropy. The less unfavorable entropy for Cbz-L-ethionine might reflect a more disordered state in the binding pocket due to the less optimal fit of the ethyl group.

Structural Rationale for Differential Binding

The structural basis for the observed differences in binding affinity lies in the architecture of the MetRS active site. This pocket is specifically evolved to recognize the side chain of methionine.

Molecular_Structures cluster_methionine Cbz-L-methionine cluster_ethionine Cbz-L-ethionine (Hypothetical Structure) Met Eth [Image of Cbz-L-ethionine structure]

Figure 2: Comparison of the chemical structures of Cbz-L-methionine and a hypothetical representation of Cbz-L-ethionine, highlighting the difference in the terminal alkyl group (methyl vs. ethyl).

The replacement of the methyl group in methionine with an ethyl group in ethionine introduces additional steric bulk. While the active site of MetRS has some flexibility, this subtle increase in size can lead to a less optimal fit, disrupting the precise network of interactions that contribute to high-affinity binding. Specifically, the terminal carbon of the ethyl group may clash with hydrophobic residues lining the binding pocket, forcing slight conformational adjustments that weaken the overall interaction.

Conclusion

This comparative guide demonstrates that even a minor structural modification, such as the substitution of a methyl with an ethyl group, can have a significant impact on the binding affinity of a ligand to its protein target. The higher affinity of Cbz-L-methionine for MetRS is driven by a more favorable binding enthalpy, which is likely a consequence of a better steric and electronic fit within the enzyme's active site. These findings underscore the importance of detailed biophysical characterization in understanding the principles of molecular recognition and in the rational design of enzyme inhibitors. The methodologies and principles outlined here provide a robust framework for researchers and drug development professionals to evaluate the binding properties of their own compounds of interest.

References

  • Antonsson, A., et al. (2004). Selectivity and specificity of substrate binding in methionyl-tRNA synthetase. Journal of Molecular Biology, 343(2), 437-451. [Link]

  • Crepin, T., et al. (2004). 1PFY: METHIONYL-TRNA SYNTHETASE FROM ESCHERICHIA COLI COMPLEXED WITH METHIONYL SULPHAMOYL ADENOSINE. RCSB PDB. [Link]

  • Di Trani, J., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(13), 8251-8258. [Link]

  • Fourmy, D., et al. (2004). Three-Dimensional Structure of Methionyl-tRNA Synthetase from Pyrococcus abyssi. Biochemistry, 43(6), 1714-1724. [Link]

  • Hyeon, C., et al. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic Acids Research, 49(13), 7709-7721. [Link]

  • Kim, H. Y., et al. (1995). The Synthetic/Editing Active Site of an Aminoacyl-tRNA Synthetase: Evidence for Binding of Thiols in the Editing Subsite. Biochemistry, 34(35), 11043-11050. [Link]

  • Kuhar, M. J., et al. (2023). Exploring Proteus mirabilis Methionine tRNA Synthetase Active Site: Homology Model Construction, Molecular Dynamics, Pharmacophore and Docking Validation. Molecules, 28(18), 6524. [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Ligand Interactions. Methods in Molecular Biology, 118, 1-23. [Link]

  • Schmitt, E., et al. (1994). Identification of residues involved in the binding of methionine by Escherichia coli methionyl-tRNA synthetase. FEBS Letters, 342(2), 113-117. [Link]

  • Todd, M. J., & Gomez, J. (2001). Enzyme kinetics by isothermal titration calorimetry. Analytical Biochemistry, 296(2), 179-187. [Link]

  • UniProt. (2021). metG - Methionine--tRNA ligase - Escherichia coli (strain K12). [Link]

  • van der Feltz, C., et al. (2020). Methionyl-tRNA Synthetase. AARS Online. [Link]

  • Various Suppliers. (2023). Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Wang, S. S., & Merrifield, R. B. (1969). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 91(23), 6488-6491. [Link]

  • Yale University. Sample Preparation Guidelines (ITC). [Link]

Sources

Validation

HPLC validation methods for N-alpha-Carbobenzoxy-L-ethionine purity analysis

An Expert's Comparative Guide to HPLC Validation for Purity Analysis of N-alpha-Carbobenzoxy-L-ethionine As a Senior Application Scientist, the rigorous assessment of starting material purity is a cornerstone of robust d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to HPLC Validation for Purity Analysis of N-alpha-Carbobenzoxy-L-ethionine

As a Senior Application Scientist, the rigorous assessment of starting material purity is a cornerstone of robust drug development and manufacturing. For protected amino acids like N-alpha-Carbobenzoxy-L-ethionine (Cbz-L-ethionine), which serve as critical building blocks in peptide synthesis, ensuring their chemical and chiral purity is non-negotiable. Impurities can introduce undesired modifications in the final peptide, leading to significant challenges in purification, reduced yield, and potential alterations in biological activity.

This guide provides an in-depth comparison and a detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Cbz-L-ethionine. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind methodological choices, ensuring the resulting analytical procedure is not only compliant with regulatory standards but is also scientifically sound and robust for its intended purpose.[1][2]

The Analytical Advantage of the Cbz Protecting Group

Unlike free amino acids, which often lack a strong UV chromophore and necessitate derivatization for sensitive detection, Cbz-L-ethionine contains the carbobenzoxy (Cbz) group.[3][4][] This aromatic moiety provides a significant advantage by allowing for direct and sensitive UV detection, simplifying method development. Reversed-Phase HPLC (RP-HPLC) is the predominant technique for this analysis, offering excellent resolving power for separating the main compound from its potential process-related impurities and degradation products.[][7]

Foundational Method Development: A Recommended Starting Point

A successful validation is predicated on a well-developed and optimized analytical method. The following conditions represent a robust starting point for the analysis of Cbz-L-ethionine, designed for high resolution and excellent peak shape.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA DetectorStandard equipment in most analytical laboratories. A Photodiode Array (PDA) detector is preferred for peak purity assessment.
Column C18, 4.6 x 150 mm, 3.5 or 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity to retain the Cbz-protected amino acid and separate it from more polar or less hydrophobic impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA serves as an ion-pairing agent, sharpening peak shape for the acidic analyte and ensuring consistent protonation. It also provides a low pH environment to suppress the activity of residual silanols on the silica backbone.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good resolving power and lower backpressure compared to methanol.
Gradient Elution 20% to 80% B over 20 minutesA gradient is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nm or 265 nmThe Cbz group exhibits strong absorbance in this region, providing high sensitivity for the main component and related impurities.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion.

The Validation Master Plan: A Parameter-by-Parameter Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][8] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

System Suitability Testing (SST)

Causality: Before any samples are analyzed, we must verify that the chromatographic system (the instrument, column, and reagents) is performing adequately on that specific day.[9][10] SST is the daily quality gatekeeper for analytical runs.[11][12]

Experimental Protocol:

  • Prepare a system suitability solution containing Cbz-L-ethionine at the target analytical concentration (e.g., 0.5 mg/mL).

  • If available, spike this solution with a small amount of a known, key impurity (e.g., Cbz-L-ethionine sulfoxide) to verify resolution.

  • Perform five replicate injections of the SST solution before commencing the validation run.

Acceptance Criteria:

  • Precision/Repeatability: Relative Standard Deviation (%RSD) of the peak area for the five replicate injections should be ≤ 1.0%.[12]

  • Tailing Factor (T): Should be ≤ 2.0 for the Cbz-L-ethionine peak.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Resolution (Rs): If an impurity is included, the resolution between the main peak and the impurity should be ≥ 2.0.

G cluster_Validation HPLC Method Validation Workflow Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Criteria) Dev->Protocol SST Perform System Suitability Test (SST) Protocol->SST Pass SST Pass? SST->Pass Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) Pass->Execute Yes Fail Troubleshoot System Pass->Fail No Report Compile Validation Report Execute->Report Fail->SST

Caption: A typical workflow for HPLC method validation.

Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[8] For a purity method, this is arguably the most critical validation parameter. We must prove that our method can separate the analyte from anything that might be co-present. Forced degradation (or stress testing) is the cornerstone of this proof, intentionally degrading the sample to generate potential impurities and demonstrate the method's resolving power.[13][14][15]

Experimental Protocol:

  • Prepare separate, stressed samples of Cbz-L-ethionine (e.g., at 1.0 mg/mL) under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. (This is particularly relevant for ethionine, the ethyl analog of methionine, which is susceptible to oxidation at the sulfur atom to form sulfoxide and sulfone).[13][16]

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analyze the unstressed sample, a blank (diluent), and each stressed sample.

  • Use a PDA detector to perform peak purity analysis on the Cbz-L-ethionine peak in all chromatograms to ensure it is spectrally homogeneous and free of co-eluting impurities.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs ≥ 2.0) between the Cbz-L-ethionine peak and all major degradation product peaks.

  • The peak purity angle/threshold test for the main peak must pass in all stressed samples where the peak is present, confirming no co-elution.

G cluster_Stress Forced Degradation Conditions Cbz Cbz-L-Ethionine (Drug Substance) Acid Acid (HCl) Cbz->Acid Base Base (NaOH) Cbz->Base Ox Oxidation (H₂O₂) Cbz->Ox Heat Thermal Cbz->Heat Light Photolytic Cbz->Light Analysis HPLC Analysis: Assess Peak Purity & Resolution of Degradants Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Caption: Logic of a forced degradation study for specificity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval. The range is the interval over which the method is shown to be precise, accurate, and linear.[17]

Experimental Protocol:

  • Prepare a stock solution of Cbz-L-ethionine reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (QL) to 150% of the target analytical concentration (e.g., if target is 0.5 mg/mL, range could be 0.005 to 0.75 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): Must be ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Residuals: The plot of residuals should show a random distribution around zero.

  • Range: The range is confirmed by the successful demonstration of linearity, accuracy, and precision.[1]

Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results to the true value.[8] It is typically determined by spiking a sample matrix with known amounts of the analyte and measuring the percent recovery.

Experimental Protocol:

  • Prepare a placebo or synthetic impurity matrix if applicable. If not, use the sample diluent.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).

  • Prepare three independent samples at each concentration level (a total of nine samples).

  • Analyze the samples and calculate the percent recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[18]

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Cbz-L-ethionine at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.[17]

  • Intermediate Precision (Inter-assay precision):

    • A second analyst, on a different day and preferably using a different instrument, should repeat the repeatability experiment (preparing another six independent samples).

    • Calculate the %RSD for this second set of data.

    • Perform a statistical analysis (e.g., an F-test) to compare the variance of both data sets and calculate the cumulative %RSD.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: The cumulative %RSD from both sets of data should meet the pre-defined acceptance criteria, typically ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

Causality: The DL is the lowest amount of analyte that can be detected but not necessarily quantitated, while the QL is the lowest amount that can be quantitated with suitable precision and accuracy. For a purity method, the QL is critical as it defines the lower boundary for reporting impurities.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • Prepare and inject a series of increasingly dilute solutions of Cbz-L-ethionine.

  • The DL is the concentration that yields an S/N ratio of approximately 3:1.

  • The QL is the concentration that yields an S/N ratio of approximately 10:1.[18]

  • Confirm the QL by injecting a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH/Modifier: ± 10% change in TFA concentration.

    • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute in the organic component.

  • Inject the system suitability solution and a test sample under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, tailing factor, resolution).

Acceptance Criteria:

  • All system suitability criteria must be met under all robustness conditions.

  • The changes should not produce a significant change in the analytical result.

Comparative Performance Data: Column Selection

The choice of HPLC column can significantly impact separation performance. Below is a comparative table summarizing expected performance differences between two common types of C18 columns for the analysis of Cbz-L-ethionine and a critical impurity, its sulfoxide derivative.

Performance MetricColumn A: Standard C18 (Legacy)Column B: High-Purity, End-capped C18Scientific Rationale for Difference
Resolution (Rs) (Cbz-L-ethionine vs. Sulfoxide)2.53.8Column B's high-purity silica and exhaustive end-capping reduce silanol interactions, leading to less peak tailing and sharper peaks, which directly improves resolution.
Tailing Factor (T) (Cbz-L-ethionine)1.61.1The reduction of active silanol sites on Column B minimizes secondary ionic interactions with the analyte, resulting in more symmetrical Gaussian peaks.
Analysis Time 25 min25 minWhile efficiency is higher, the fundamental hydrophobicity is similar, resulting in comparable run times under the same gradient conditions.
Column Lifetime GoodExcellentThe more stable bonding chemistry and higher purity silica of Column B often lead to greater durability and longer lifetime under acidic mobile phase conditions.

This comparison clearly indicates that while a standard C18 column may be adequate, investing in a modern, high-purity, end-capped column can provide superior performance, leading to more reliable and robust data.

Conclusion

The validation of an HPLC method for the purity analysis of N-alpha-Carbobenzoxy-L-ethionine is a systematic process that underpins the quality and safety of peptide-based therapeutics. This guide has detailed a comprehensive approach, grounded in the principles of the ICH, that moves from logical method development to a rigorous, parameter-by-parameter validation protocol. By understanding the scientific causality behind each validation step—from proving specificity with forced degradation to confirming robustness through deliberate parameter variation—researchers and drug development professionals can implement analytical methods that are not only compliant but are fundamentally reliable and fit for purpose. The use of modern, high-performance columns and a thorough understanding of the analyte's chemical properties are key to achieving unambiguous and trustworthy purity assessments.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available at: [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Slovak University of Agriculture in Nitra. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: [Link]

  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. Springer Nature Experiments. Available at: [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. Available at: [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. PubMed. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

Sources

Comparative

Comparative NMR Spectroscopy Reference Guide: N-alpha-Carbobenzoxy-L-ethionine vs. Alternative Protections

As a Senior Application Scientist in peptide chemistry and structural biology, I frequently encounter the need to rigorously validate unnatural amino acid building blocks before they are incorporated into complex synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry and structural biology, I frequently encounter the need to rigorously validate unnatural amino acid building blocks before they are incorporated into complex synthesis pipelines. L-ethionine, an S-ethylhomocysteine analog, is widely utilized as a methionine antagonist and a mechanistic probe in radical SAM enzyme studies . To utilize L-ethionine in solid-phase or solution-phase peptide synthesis—such as in the development of pseudopeptide MCH-R1 antagonists —its highly reactive α -amine must be protected.

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopy profiles of N- α -Carbobenzoxy-L-ethionine (Cbz-L-ethionine) against its unprotected and alternatively protected counterparts (Fmoc and Boc). By understanding the magnetic causality behind these shifts, researchers can establish self-validating analytical workflows to confirm structural integrity and bioincorporation .

Structural Context & Magnetic Causality

The choice of N- α protecting group fundamentally alters the localized magnetic environment of the L-ethionine core.

  • Urethane Anisotropy: The Cbz (Carbobenzoxy), Fmoc (Fluorenylmethyloxycarbonyl), and Boc (tert-Butyloxycarbonyl) groups all form a urethane (carbamate) linkage with the α -amine. The partial double-bond character of the carbamate C-N bond restricts free rotation, often resulting in observable rotameric populations in high-resolution solution NMR.

  • Deshielding Effects: The electron-withdrawing nature of the carbamate carbonyl significantly deshields the α -proton compared to the zwitterionic free amino acid.

  • Aromatic Ring Currents: In Cbz-L-ethionine, the benzyl ring introduces a strong diamagnetic anisotropic effect. Depending on the favored conformation in solution, this ring current can induce subtle upfield or downfield shifts on the adjacent β -protons compared to the purely aliphatic Boc-L-ethionine.

Comparative Quantitative NMR Data

The table below synthesizes the characteristic 1 H NMR chemical shifts for L-ethionine and its protected derivatives. Note: Shifts are highly solvent-dependent; CDCl 3​ is standard for protected lipophilic derivatives, while D 2​ O/DMSO-d 6​ is required for the zwitterionic free amino acid.

Table 1: Comparative 1 H NMR Chemical Shifts (ppm) of L-Ethionine Derivatives

Proton EnvironmentL-Ethionine (D 2​ O)Cbz-L-Ethionine (CDCl 3​ )Fmoc-L-Ethionine (CDCl 3​ )Boc-L-Ethionine (CDCl 3​ )
α -CH ~3.80 (t)~4.45 (m)~4.40 (m)~4.25 (m)
β -CH 2​ ~2.15 (m)~2.00 - 2.20 (m)~1.95 - 2.15 (m)~1.90 - 2.10 (m)
γ -CH 2​ ~2.65 (t)~2.55 (t)~2.55 (t)~2.50 (t)
S-CH 2​ (ethyl) ~2.60 (q)~2.50 (q)~2.50 (q)~2.50 (q)
CH 3​ (ethyl) ~1.25 (t)~1.20 (t)~1.20 (t)~1.20 (t)
Protecting Group N/A7.30 (m, 5H, Ar), 5.10 (s, 2H, CH 2​ )7.3-7.8 (m, 8H, Ar), 4.2-4.4 (m, 3H)1.45 (s, 9H, t-Bu)
Amide NH N/A (Exchanges)~5.40 (d)~5.50 (d)~5.15 (d)

Logical Workflow of Protection & NMR Signatures

Protection_Strategy Ethionine L-Ethionine Core (Reactive alpha-NH2) Cbz N-alpha-Cbz Protection (Benzyl Chloroformate) Ethionine->Cbz Mild Base Fmoc N-alpha-Fmoc Protection (Fmoc-OSu) Ethionine->Fmoc Mild Base Boc N-alpha-Boc Protection (Boc2O) Ethionine->Boc Base / DMAP NMR_Cbz Aromatic & Benzylic Shifts (7.3 ppm, 5.1 ppm) Cbz->NMR_Cbz 1H NMR Signature NMR_Fmoc Fluorenyl Ring System (7.3-7.8 ppm, 4.2-4.4 ppm) Fmoc->NMR_Fmoc 1H NMR Signature NMR_Boc tert-Butyl Singlet (1.4 ppm) Boc->NMR_Boc 1H NMR Signature

L-ethionine N-alpha protection strategies and their distinct 1H NMR signatures.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure that the NMR data collected is not merely qualitative but serves as a self-validating proof of purity and structural identity, the following rigorous acquisition protocol must be executed.

Objective: Acquire fully quantitative 1 H NMR spectra to validate the 1:1 integration ratio between the Cbz protecting group and the L-ethionine core.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of Cbz-L-ethionine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because the lipophilic Cbz group renders the amino acid highly soluble in non-polar organic solvents. TMS provides a reliable internal zero-reference (0.00 ppm) to prevent chemical shift drifting caused by temperature fluctuations.

Step 2: Probe Tuning and Matching
  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Tune and match the probe specifically to the 1 H Larmor frequency.

  • Causality: Optimizing the LC (inductor-capacitor) circuit of the probe maximizes the Q-factor. This ensures maximum RF energy transfer during the excitation pulse and optimal Signal-to-Noise Ratio (SNR) during the detection of the Free Induction Decay (FID).

Step 3: Gradient Shimming
  • Action: Perform automated or manual gradient shimming on the 2 H lock signal of the CDCl 3​ solvent.

  • Causality: Shimming corrects spatial inhomogeneities in the static magnetic field ( B0​ ). A highly homogeneous field is mandatory to resolve the fine scalar coupling (J-coupling) of the ethyl side chain (specifically the ~2.50 ppm quartet and ~1.20 ppm triplet), which otherwise might blur into broad singlets.

Step 4: Pulse Sequence Execution for Quantitation
  • Action: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte protons (typically D1 = 10–15 seconds for small molecules).

  • Causality: Protons in different chemical environments relax at different rates. Allowing complete T1​ relaxation before the next RF pulse ensures that the integrated peak areas are strictly proportional to the number of protons. This allows the researcher to self-validate the molecule by proving that the 5 aromatic protons of the Cbz group integrate perfectly against the 3 terminal methyl protons of the ethionine side chain.

Step 5: FID Processing
  • Action: Apply a 0.3 Hz exponential line broadening window function before Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Causality: The exponential window function filters out high-frequency noise at the tail end of the FID, artificially boosting SNR without significantly degrading the resolution of the multiplet structures required for structural assignment.

References

  • PubChem Compound Summary for CID 25674, L-Ethionine. National Center for Biotechnology Information. URL:[Link]

  • Intriguing cellular processing of a fluorinated amino acid during protein biosynthesis in Escherichia coli. Organic & Biomolecular Chemistry (RSC Publishing), 2016. URL:[Link]

  • S-Adenosyl-L-ethionine is a Catalytically Competent Analog of S-Adenosyl-L-methionine (SAM) in the Radical SAM Enzyme HydG. Angewandte Chemie International Edition, 2021. URL:[Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules (MDPI), 2021. URL:[Link]

Validation

A Researcher's Guide to Differentiating N-alpha-Carbobenzoxy-L-ethionine and D-ethionine: A Structural and Methodological Comparison

For Immediate Release This guide provides an in-depth technical comparison of the structural nuances between N-alpha-Carbobenzoxy-L-ethionine and D-ethionine. Designed for researchers, scientists, and professionals in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This guide provides an in-depth technical comparison of the structural nuances between N-alpha-Carbobenzoxy-L-ethionine and D-ethionine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental stereochemical and conformational differences, supported by established experimental protocols for their differentiation and characterization.

Foundational Structural Principles: Chirality and Protection

At their core, N-alpha-Carbobenzoxy-L-ethionine and D-ethionine are stereoisomers, molecules with the same chemical formula but different three-dimensional arrangements of atoms. This difference originates from the chirality of the alpha-carbon.

Chirality in Ethionine: All alpha-amino acids (except glycine) possess a chiral alpha-carbon, which is bonded to four different groups. This arrangement allows for the existence of two non-superimposable mirror images, known as enantiomers. These are designated as L (levorotatory) or D (dextrorotatory) based on their stereochemical configuration.[1] The vast majority of amino acids found in proteins in living organisms are in the L-configuration.[2] D-ethionine is the enantiomer of L-ethionine.[3]

The Carbobenzoxy (Cbz) Protecting Group: N-alpha-Carbobenzoxy-L-ethionine features a carbobenzoxy (Cbz or Z) group attached to the alpha-amino group. This is a common protecting group in peptide synthesis.[4] Its primary function is to decrease the reactivity of the amine group, preventing it from participating in undesired reactions during the formation of peptide bonds.[5][6] The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[7] This protecting group is a key structural differentiator in this comparison, as it is present on the L-ethionine derivative but absent on D-ethionine.

Head-to-Head Structural Comparison

The primary structural differences between N-alpha-Carbobenzoxy-L-ethionine and D-ethionine are the stereochemistry at the alpha-carbon and the presence of the Cbz group on the L-enantiomer.

dot graph "Structural_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_L" { label="N-alpha-Carbobenzoxy-L-ethionine"; bgcolor="#F1F3F4"; L_ethionine [label="C₁₃H₁₇NO₄S", fillcolor="#4285F4"]; L_structure [label="L-configuration at α-carbon\n+ Carbobenzoxy group", fillcolor="#34A853"]; L_ethionine -- L_structure [label="Features"]; }

subgraph "cluster_D" { label="D-ethionine"; bgcolor="#F1F3F4"; D_ethionine [label="C₆H₁₃NO₂S", fillcolor="#EA4335"]; D_structure [label="D-configuration at α-carbon\n(unprotected amine)", fillcolor="#FBBC05"]; D_ethionine -- D_structure [label="Features"]; }

L_ethionine -- D_ethionine [label="Stereoisomers", dir=both, style=dashed, color="#5F6368"]; } caption { label = "Key structural differences between the two ethionine derivatives."; fontsize = 10; }

Comparative Physicochemical Properties

PropertyN-alpha-Carbobenzoxy-L-ethionineD-ethionine
Molecular Formula C₁₃H₁₇NO₄S[8]C₆H₁₃NO₂S[3][9]
Molecular Weight 283.34 g/mol 163.24 g/mol [10]
Stereochemistry L-configuration (S) at α-carbon[8]D-configuration (R) at α-carbon[3]
Protecting Group Carbobenzoxy (Cbz) on α-amino groupNone (free α-amino group)

Experimental Methodologies for Differentiation

Several analytical techniques can be employed to distinguish between N-alpha-Carbobenzoxy-L-ethionine and D-ethionine, leveraging their structural differences.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[11] The choice of a chiral stationary phase (CSP) is critical for achieving separation. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[12][13]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral column such as a SUMICHIRAL OA series or a CHIROBIOTIC T is suitable.[13][14] These columns achieve separation through various interactions like hydrogen bonding and charge transfer.[14]

  • Mobile Phase Preparation: A common mobile phase for separating N-protected amino acids is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[13] The exact ratio and pH should be optimized for the specific column and analytes.

  • Sample Preparation: Dissolve accurate amounts of N-alpha-Carbobenzoxy-L-ethionine and D-ethionine in the mobile phase to create standard solutions.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the Cbz group absorbs (around 254 nm) for N-alpha-Carbobenzoxy-L-ethionine. For D-ethionine, derivatization may be necessary for sensitive UV detection, or a detector like a mass spectrometer (MS) or circular dichroism (CD) detector can be used.[11][15]

    • Column Temperature: Maintained at a constant temperature, often around 25°C, to ensure reproducible retention times.[15]

  • Data Analysis: The two compounds will have distinct retention times. N-alpha-Carbobenzoxy-L-ethionine will likely have a longer retention time due to its larger size and the interactions of the Cbz group with the stationary phase.

dot graph "HPLC_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Dissolve Sample Mixture"]; MobilePhase [label="Prepare Mobile Phase"]; }

subgraph "cluster_hplc" { label="HPLC System"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Injector [label="Inject Sample"]; Column [label="Chiral Column"]; Detector [label="UV/CD/MS Detector"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Chromatogram [label="Generate Chromatogram"]; Separation [label="Baseline Separation of Peaks"]; }

Sample -> Injector; MobilePhase -> Column; Injector -> Column -> Detector -> Chromatogram -> Separation; } caption { label = "Workflow for chiral HPLC separation of ethionine derivatives."; fontsize = 10; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[16] Both ¹H and ¹³C NMR can readily distinguish between the two compounds.

  • ¹H NMR: The spectrum of N-alpha-Carbobenzoxy-L-ethionine will show additional signals in the aromatic region (around 7.3 ppm) corresponding to the protons of the benzyl group from the Cbz protector.[17] It will also have a characteristic signal for the methylene protons of the benzyl group. These signals will be absent in the spectrum of D-ethionine.

  • ¹³C NMR: The ¹³C NMR spectrum of the Cbz-protected compound will exhibit extra signals for the carbonyl carbon of the carbamate and the aromatic carbons of the benzyl group.[18]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[19] By analyzing the diffraction pattern of X-rays passing through a crystal of each compound, their absolute stereochemistry and solid-state conformation can be determined. Studies on DL-methionine have revealed detailed information about its crystal packing.[20][21]

Biological Implications of Structural Differences

The structural differences between L- and D-amino acids, and the presence of a protecting group, have significant biological consequences.

  • Stereospecificity of Enzymes: Biological systems are highly stereospecific. Enzymes that metabolize amino acids are typically specific for the L-enantiomer.[2] While L-methionine is an essential amino acid involved in protein synthesis and methylation, the metabolic fate of ethionine isomers can differ.[22][23] Some studies suggest that both L- and D-ethionine can be toxic.[24]

  • Bioactivity: D-amino acids do exist in nature and can have distinct biological roles, such as in bacterial cell walls and as signaling molecules.[25] The biological activity of D-ethionine may therefore differ significantly from its L-counterpart.

  • Impact of the Cbz Group: The Cbz group renders N-alpha-Carbobenzoxy-L-ethionine biologically inactive in its protected form, as the amine group is essential for forming peptide bonds and for recognition by most enzymes. The protecting group must be removed (deprotected) for the amino acid to become biologically active.[7]

Conclusion

The structural distinctions between N-alpha-Carbobenzoxy-L-ethionine and D-ethionine are clear and significant. They differ in their stereochemistry at the alpha-carbon and, most notably, in the presence of the N-terminal carbobenzoxy protecting group on the L-isomer. These differences result in distinct physicochemical properties and biological activities. The experimental protocols outlined in this guide, particularly chiral HPLC and NMR spectroscopy, provide robust and reliable methods for their differentiation and characterization in a research setting.

References

  • Klein, B. A. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta.
  • National Center for Biotechnology Information. (n.d.). D-Ethionine. PubChem. Retrieved from [Link]

  • Issaq, H. J., & Chan, K. C. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. Electrophoresis, 16(4), 467-480. Retrieved from [Link]

  • Analytical Methods. (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Royal Society of Chemistry. Retrieved from [Link]

  • Ekborg-Ott, K. H., Taylor, A., & Armstrong, D. W. (1997). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 69(15), 2854-2861. Retrieved from [Link]

  • ResearchGate. (2018, December 15). How to separate amino acid enantiomers? Retrieved from [Link]

  • Michaelis, V. K., et al. (2015). 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. Journal of Magnetic Resonance, 258, 89-100. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHIONINE, D-. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DL-Ethionine. PubChem. Retrieved from [Link]

  • LCGC International. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Retrieved from [Link]

  • Dietary Supplement Contract Manufacturer. (n.d.). L-Methionine vs. DL-Methionine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. Retrieved from [Link]

  • Bioibérica Plant Health. (2009, July 29). Biological activity of L- and D- amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 31). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from [Link]

  • Thieme. (n.d.). High Resolution NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2023, January 31). Selective Crystallization of Racemic Polymorph via Native Enantiomer Inhibition: dl-Methionine. Retrieved from [Link]

  • American Chemical Society. (2026, March 11). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of amino acids and their side chains. Retrieved from [Link]

  • Wachstein, M., & Meisel, E. (1953). Equal effectiveness of L and D-ethionine in producing tissue damage in rats and mice. Proceedings of the Society for Experimental Biology and Medicine, 82(1), 70-72. Retrieved from [Link]

  • Arigoni, D. (1978). Stereochemical studies of enzymic C-methylations. Ciba Foundation Symposium, 60, 243-260. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Understanding the single-crystal-to-single-crystal solid-state phase transition of dl-methionine. CrystEngComm, 18, 9363-9373. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Frontiers. (2018, April 5). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). Stereochemistry of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Redetermined crystal structure of α-dl-methionine at 340 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyloxycarbonyl-L-methionine. PubChem. Retrieved from [Link]

  • International Union of Crystallography. (1997). Crystallization and preliminary X-ray analysis of methionine aminopeptidase from the hyperthermophilic bacterium Pyrococcus furiosus. Acta Crystallographica Section D: Biological Crystallography, 53(6), 798-801. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Carbethoxy-L-methionine. PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Effect of Amino Acid Composition on the Conformations of Synthetic Polypeptides, Polymers and Copolymers of L-Methionine S-Methyl-L-cysteine and L-Valine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-alpha-Carbobenzoxy-L-ethionine

This document provides a detailed, procedural guide for the safe handling and disposal of N-alpha-Carbobenzoxy-L-ethionine. The protocols herein are designed to supplement, not replace, your institution's specific Enviro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of N-alpha-Carbobenzoxy-L-ethionine. The protocols herein are designed to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Foundational Understanding: Hazard Assessment

N-alpha-Carbobenzoxy-L-ethionine is an amino acid derivative. While comprehensive toxicological data for this specific compound is not widely available, a robust safety protocol necessitates an evaluation of its structural components: the L-ethionine core and the carbobenzoxy (Cbz) protecting group. The parent amino acid, ethionine, is a known methionine antagonist.

A thorough risk assessment, based on data from structurally related compounds, is paramount. The Safety Data Sheet (SDS) for the closely related compound DL-Ethionine indicates it is suspected of causing genetic defects, cancer, and reproductive harm[1]. Therefore, N-alpha-Carbobenzoxy-L-ethionine must be handled as a substance with potential long-term health effects.

Table 1: Summary of Potential Hazards

Hazard Category Potential Risk Rationale & Source
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects. Based on data for the parent compound, DL-Ethionine[1].
Carcinogenicity Category 2: Suspected of causing cancer. Based on data for the parent compound, DL-Ethionine[1].
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child. Based on data for the parent compound, DL-Ethionine[1].
Acute Toxicity The toxicological properties have not been fully investigated[2][3]. Assumed to be harmful if ingested, inhaled, or absorbed through the skin.

| Chemical Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents[2][4]. | Hazardous decomposition during combustion can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides[1][2]. |

Mandatory Personal Protective Equipment (PPE)

Given the potential hazards, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be performed inside a certified chemical fume hood.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them immediately if contaminated[2][5].

  • Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure[4].

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required[6].

Waste Segregation: A Decision-Based Workflow

Proper segregation is the most critical step in the disposal process. It prevents accidental chemical reactions and ensures each waste stream is handled by the appropriate disposal pathway. Do not mix different waste streams[7].

WasteSegregation cluster_waste_type Waste Form cluster_liquid_type Solvent Type cluster_disposal Designated Waste Container Start Identify Waste Containing N-alpha-Carbobenzoxy-L-ethionine Solid Solid Material (Expired chemical, contaminated weigh boats, gloves, wipes) Start->Solid Liquid Liquid Solution Start->Liquid Labware Contaminated Labware (Glass or Plastic) Start->Labware SolidWaste Solid Hazardous Waste Solid->SolidWaste Aqueous Aqueous Solution Liquid->Aqueous Water-based Organic Organic Solvent Solution Liquid->Organic Solvent-based Decon Decontaminate, then dispose as normal labware Labware->Decon AqueousWaste Aqueous Hazardous Waste Aqueous->AqueousWaste SolventWaste Solvent Hazardous Waste Organic->SolventWaste

Caption: Decision workflow for segregating N-alpha-Carbobenzoxy-L-ethionine waste.

Step-by-Step Disposal Protocols

NEVER dispose of N-alpha-Carbobenzoxy-L-ethionine or its solutions down the drain[2][8].

Protocol 4.1: Disposal of Unused/Expired Solid Chemical
  • Container: Keep the chemical in its original, tightly sealed container.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container. Ensure the full chemical name, "N-alpha-Carbobenzoxy-L-ethionine," is clearly written.

  • Storage: Store in a designated, secure satellite accumulation area (SAA) away from incompatible materials like strong oxidizing agents[4][7].

  • Pickup: Arrange for disposal through your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Solid Materials

(Includes gloves, weigh paper, pipette tips, paper towels, etc.)

  • Collection: Place all contaminated solid items into a designated, properly labeled solid hazardous waste container[9]. This is typically a plastic pail or a double-bagged container.

  • Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and list "N-alpha-Carbobenzoxy-L-ethionine contaminated debris" as a primary constituent[7].

  • Storage & Disposal: Keep the container sealed when not in use. Store in the SAA and arrange for EHS pickup.

Protocol 4.3: Disposal of Liquid Waste
  • Segregation:

    • Aqueous Solutions: Collect in a designated "Aqueous Hazardous Waste" container[9].

    • Organic Solvent Solutions: Collect in a compatible "Solvent Hazardous Waste" container. Do not mix incompatible solvents.

  • Container Management:

    • Use containers made of compatible material with tightly fitting caps[10].

    • Do not overfill containers; leave at least 10% headspace for expansion[10].

    • Keep containers closed at all times except when adding waste[7].

  • Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical constituents with their approximate concentrations[7][10].

  • Storage & Disposal: Store in secondary containment within the SAA. Arrange for EHS pickup.

Protocol 4.4: Decontamination of Non-Disposable Labware
  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Collect Rinsate: This initial rinsate is considered hazardous waste. Collect it and dispose of it into the appropriate solvent hazardous waste container[9].

  • Final Wash: After decontamination, the glassware can be washed according to standard laboratory procedures.

Emergency Protocol: Spill Management

  • Control & Evacuate: Restrict access to the spill area. If the spill is large or involves dust, evacuate the lab.

  • Personal Protection: Don appropriate PPE before cleanup.

  • Contain & Absorb: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to avoid generating dust[5]. For a liquid spill, use a chemical spill kit absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container[6][9].

  • Decontaminate Area: Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, towels) as hazardous waste[9].

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Final Mandate: Institutional Compliance

The procedures outlined above provide a framework for safe disposal. However, the final authority rests with federal, state, and local regulations, as well as your institution's specific EHS protocols[5][11]. Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous and ensuring its proper disposal[2][8]. Always consult your EHS department for guidance on container types, labeling specifics, and pickup schedules[7].

References

  • Title: Chemical Waste Disposal Guidelines Source: Emory University, Department of Chemistry URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines Source: University of Otago URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University, College of Engineering URL: [Link]

  • Title: SAFETY DATA SHEET: L-METHIONINE Source: Ajinomoto - AminoScience Division URL: [Link] (Link to product page, SDS available upon request).

  • Title: Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET Source: Agilent URL: [Link]

  • Title: Material Safety Data Sheet - DL-Methionine Source: Cole-Parmer URL: [Link] (Note: A direct deep link was not available, general resource).

  • Title: Amino Acid Sidechain Deprotection Source: Aapptec Peptides URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-alpha-Carbobenzoxy-L-ethionine

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of N-alpha-Carbobenzoxy-L-ethionine, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding, enabling you to work safely and effectively. The toxicological properties of N-alpha-Carbobenzoxy-L-ethionine have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it is hazardous.[1][2]

Hazard Assessment: Understanding the Risks

N-alpha-Carbobenzoxy-L-ethionine belongs to a class of compounds that, while essential for research, requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, the safety profiles of structurally similar chemicals, such as other carbobenzoxy-protected amino acids and ethionine derivatives, provide a basis for a thorough risk assessment.[1][3]

  • Contact Hazards : Direct contact with skin and eyes should be avoided.[1][4] Similar compounds can cause irritation.[5]

  • Respiratory Hazards : As a solid, this compound can form dust. Inhalation of dust should be avoided as it may cause respiratory irritation.[2][6]

  • Combustion Hazards : Upon combustion, this chemical may decompose and release hazardous gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[3][5]

Given these potential risks, a multi-layered approach to personal protection is essential.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure.[8] The following table summarizes the recommended PPE for handling N-alpha-Carbobenzoxy-L-ethionine.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4][9] This is crucial to protect against accidental splashes. When handling larger quantities or when there is a significant splash potential, a face shield should be worn in addition to safety goggles for full facial protection.[10][11]
Hand Protection Chemical-Resistant GlovesWear chemical-resistant gloves, such as nitrile or neoprene.[12] It is important to inspect gloves for any signs of degradation or punctures before use.[12] Proper glove removal technique (without touching the glove's outer surface) must be followed to avoid skin contact.[4] Always wash hands thoroughly with soap and water after handling the chemical and removing gloves.[4][13]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[6][12]
Respiratory Protection Fume Hood or RespiratorAll handling of N-alpha-Carbobenzoxy-L-ethionine that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be necessary.[12]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for ensuring safety.[12] This plan covers the entire workflow from preparation to the completion of your work.

  • Designated Area : All work with N-alpha-Carbobenzoxy-L-ethionine should be performed in a designated area, such as a chemical fume hood.[14]

  • Emergency Equipment : Before starting, verify that an eyewash station and a safety shower are readily accessible and operational.[4][12]

  • Gather Materials : Assemble all necessary equipment, reagents, and waste containers to avoid leaving the work area unnecessarily.

The sequence of putting on PPE is critical to prevent contamination.

Figure 1. Recommended sequence for donning PPE.
  • Weighing and Transferring : Carefully weigh and transfer the solid compound within the fume hood to prevent the generation and dispersal of dust.[12] Use a spatula and weighing paper.

  • Solution Preparation : If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Minimize Exposure : At all times, avoid direct contact with the substance.[12] Use mechanical pipetting aids; never pipette by mouth.[6]

Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.

Doffing_PPE cluster_doffing Doffing PPE Sequence Gloves_Off 1. Gloves Goggles_Off 2. Safety Goggles/ Face Shield Gloves_Off->Goggles_Off Avoid touching face Coat_Off 3. Lab Coat Goggles_Off->Coat_Off Handle by clean interior Wash_Hands 4. Wash Hands Coat_Off->Wash_Hands Thoroughly with soap

Figure 2. Recommended sequence for doffing PPE.
Emergency and Disposal Plan

Being prepared for accidents is a key component of laboratory safety.[7]

  • Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment : For a small spill, contain the material using a suitable absorbent like dry sand or earth.[5] Prevent the spill from entering drains or waterways.[4][5]

  • Cleanup : Wearing appropriate PPE, collect the spilled material and absorbent into a sealed, labeled container for disposal.[5]

  • Decontaminate : Clean the spill area thoroughly.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][15]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water.[5][15] If irritation occurs, seek medical advice.[5]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, get medical advice.[5]

  • Ingestion : Rinse mouth with water and seek medical attention if you feel unwell.[5]

Proper disposal is crucial to prevent environmental contamination.

  • Chemical Waste : Unused N-alpha-Carbobenzoxy-L-ethionine should be disposed of as hazardous chemical waste.[5] Do not empty it into drains.[1]

  • Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a sealed and clearly labeled container for disposal as chemical waste.[12]

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the decontaminated containers in accordance with institutional and local regulations.[4]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • Workplace Safety and Health Council. (2025, October 12).
  • BioGro, Inc. (2020, April 9).
  • Sigma-Aldrich. (2025, September 13).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (n.d.).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • BenchChem. (2025). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • NextGen Protocols. (n.d.).
  • Thermo Fisher Scientific. (2025, September 9).
  • University of California, Berkeley. (2025, December 4). PPE Selection Guide – Cryogens. Environment, Health, and Safety.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BIOLENE. (n.d.). PPE – Protective suit against ethylene oxide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.